molecular formula C10H8N2O B184067 4-Phenylpyrimidin-2-ol CAS No. 38675-31-9

4-Phenylpyrimidin-2-ol

Cat. No.: B184067
CAS No.: 38675-31-9
M. Wt: 172.18 g/mol
InChI Key: LDORHCBMWSQLIU-UHFFFAOYSA-N
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Description

4-Phenylpyrimidin-2-ol is a privileged chemical scaffold in medicinal chemistry research, primarily serving as a key synthetic intermediate for developing novel therapeutics. Its core structure is integral to the exploration of positive allosteric modulators (PAMs) for the muscarinic M1 acetylcholine receptor (M1 mAChR) . This mechanism is a promising, non-orthosteric approach for achieving subtype selectivity, which is a significant challenge in targeting GPCRs like the mAChRs. M1 PAMs based on related 4-arylpyrimidin-2-one scaffolds are being investigated for the treatment of cognitive deficits associated with central nervous system disorders such as Alzheimer's disease and schizophrenia . Furthermore, due to its peripheral activity, this chemotype is also a candidate for developing peripherally restricted agents aimed at treating conditions like constipation by inducing coordinated colonic propulsive activity . Beyond neurology, the this compound core demonstrates significant therapeutic potential in infectious disease research. Synthetic derivatives of this compound have been synthesized and evaluated for their anthelmintic properties, showing efficacy against parasitic worms . This is particularly critical given the rising issue of resistance to currently available anthelmintic drugs . The pyrimidine ring system is one of the most ubiquitous heterocycles in biology, forming the basis of nucleobases in DNA and RNA . Consequently, molecules featuring the pyrimidine nucleus, such as this compound, frequently exhibit a wide spectrum of bioactivity and remain a central focus in the design of new biologically active molecules and the discovery of new chemical entities to combat antimicrobial resistance .

Properties

IUPAC Name

6-phenyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDORHCBMWSQLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344734
Record name 4-phenylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38675-31-9
Record name 4-phenylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenylpyrimidin-2-ol from Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenylpyrimidin-2-ol from chalcone, a reaction of significant interest in medicinal chemistry due to the diverse biological activities of pyrimidine derivatives. This document details the underlying chemical principles, experimental methodologies, and quantitative data to support research and development in this area.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are present in a wide array of biologically active molecules.[1] The synthesis of pyrimidine rings is a cornerstone of medicinal chemistry, with numerous derivatives exhibiting therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] One of the most common and effective methods for synthesizing substituted pyrimidines is through the cyclocondensation of α,β-unsaturated ketones, known as chalcones, with urea or its analogs.[2][3] This guide focuses specifically on the synthesis of this compound, a representative member of this class of compounds.

Reaction Mechanism and Pathway

The synthesis of this compound from chalcone and urea proceeds via a base-catalyzed cyclocondensation reaction. The generally accepted mechanism involves the following key steps:[2][4]

  • Michael Addition: The reaction is initiated by the nucleophilic attack of a nitrogen atom from urea on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This step is typically facilitated by a basic catalyst, such as potassium hydroxide.

  • Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the urea attacks the carbonyl carbon of the former chalcone moiety.

  • Dehydration: The cyclic intermediate subsequently eliminates a molecule of water to form the stable aromatic pyrimidine ring.

The overall reaction transforms the linear chalcone structure into a heterocyclic pyrimidine system.

Reaction Pathway Diagram

Reaction_Pathway Chalcone Chalcone Intermediate1 Michael Adduct (Intermediate) Chalcone->Intermediate1 Urea Urea Urea->Intermediate1 Base Base (e.g., KOH) Base->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration Water H₂O Product->Water

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The synthesis of this compound from chalcone is typically a two-step process: the synthesis of the chalcone precursor followed by its cyclization with urea. Both conventional heating and microwave-assisted methods have been reported.

Step 1: Synthesis of Chalcone (Claisen-Schmidt Condensation)

Chalcones are generally prepared via a base-catalyzed Claisen-Schmidt condensation between an appropriate benzaldehyde and acetophenone.[5][6]

Materials:

  • Substituted benzaldehyde (0.01 mol)

  • Acetophenone (0.01 mol, 1.2 g)

  • Ethanol (10 mL)

  • 40% aqueous potassium hydroxide solution (10 mL)

  • Dilute HCl

  • Ice

Procedure:

  • Dissolve the substituted benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (10 mL) in a flask with constant stirring.[5][6]

  • Slowly add the 40% aqueous potassium hydroxide solution (10 mL) to the mixture while maintaining stirring.[5][6]

  • Continue stirring the reaction mixture at room temperature for 3 hours.[5][6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[5][6]

  • After completion, place the reaction mixture in a refrigerator overnight.[5][6]

  • Filter the resulting precipitate and wash it with cold water until the washings are neutral to litmus paper. If necessary, acidify with dilute HCl.[5][6]

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of this compound

3.2.1. Conventional Heating Method

Materials:

  • Chalcone (0.01 mol)

  • Urea (0.01 mol, 0.6 g)

  • Ethanol (95%, 10 mL)

  • 40% aqueous potassium hydroxide solution (10 mL)

  • Dilute HCl

  • Ice

Procedure:

  • In a round-bottom flask, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in 95% ethanol (10 mL).[5]

  • Slowly add the 40% aqueous potassium hydroxide solution (10 mL) to the mixture with constant stirring.[5]

  • Reflux the reaction mixture on a water bath for 4 hours.[5]

  • Monitor the reaction's completion via TLC.[5]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[5]

  • Neutralize the solution by adding dilute HCl, which will cause the product to precipitate.[5]

  • Filter the precipitate, wash it with water, and dry it thoroughly.[5]

  • Recrystallize the crude product from rectified spirit to obtain pure this compound.[5]

3.2.2. Microwave-Assisted Method

Materials:

  • Chalcone (0.01 mol)

  • Urea (0.01 mol, 0.6 g)

  • Ethanol (95%, 10 mL)

  • 40% aqueous potassium hydroxide solution (10 mL)

  • Dilute HCl

  • Ice

Procedure:

  • In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in 95% ethanol (10 mL).[5][6]

  • Slowly add the 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.[5][6]

  • Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes.[5][6]

  • Monitor the reaction's progress using TLC.[5][6]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.[5][6]

  • Neutralize with dilute HCl to precipitate the product.[5][6]

  • Filter, wash with water, and dry the precipitate.[5][6]

  • Purify the product by recrystallization from rectified spirit.[5]

Quantitative Data Summary

The yield of this compound derivatives can vary significantly depending on the substituents on the chalcone and the reaction conditions employed. The following table summarizes reported yields from various studies.

Precursor Chalcone SubstituentsReaction ConditionsSolventCatalystReaction TimeYield (%)Reference
UnsubstitutedConventional HeatingEthanolKOH4 h58-65[7]
UnsubstitutedMicrowave (210 W)EthanolKOH7-10 minup to 85[7]
Various SubstituentsConventional HeatingEthanol-12 h18-51[1]
Various SubstituentsUV IrradiationEthanol--40-88[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrimidine Step 2: Pyrimidine Synthesis Chalcone_Reactants Benzaldehyde + Acetophenone in Ethanol Chalcone_Base Add 40% KOH Chalcone_Reactants->Chalcone_Base Chalcone_Stir Stir at RT (3h) Chalcone_Base->Chalcone_Stir Chalcone_Precipitate Refrigerate Overnight Chalcone_Stir->Chalcone_Precipitate Chalcone_Filter Filter and Wash Chalcone_Precipitate->Chalcone_Filter Chalcone_Purify Recrystallize Chalcone_Filter->Chalcone_Purify Chalcone_Product Pure Chalcone Chalcone_Purify->Chalcone_Product Pyrimidine_Reactants Chalcone + Urea in Ethanol Chalcone_Product->Pyrimidine_Reactants Pyrimidine_Base Add 40% KOH Pyrimidine_Reactants->Pyrimidine_Base Pyrimidine_Heat Heat (Conventional or Microwave) Pyrimidine_Base->Pyrimidine_Heat Pyrimidine_Cool Cool and Pour into Ice Water Pyrimidine_Heat->Pyrimidine_Cool Pyrimidine_Neutralize Neutralize with dil. HCl Pyrimidine_Cool->Pyrimidine_Neutralize Pyrimidine_Filter Filter and Wash Pyrimidine_Neutralize->Pyrimidine_Filter Pyrimidine_Purify Recrystallize Pyrimidine_Filter->Pyrimidine_Purify Pyrimidine_Product Pure this compound Pyrimidine_Purify->Pyrimidine_Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from chalcone is a robust and versatile method for accessing this important class of heterocyclic compounds. Both conventional heating and microwave-assisted protocols have proven effective, with the latter offering advantages in terms of reduced reaction times and potentially higher yields.[5][7] The straightforward nature of this two-step synthesis, beginning with the Claisen-Schmidt condensation to form the chalcone precursor, makes it an accessible route for many research laboratories. The methodologies and data presented in this guide provide a solid foundation for the synthesis and further investigation of this compound and its derivatives for various applications, particularly in the field of drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Phenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key structural and physical characteristics, details experimental protocols for its synthesis and analysis, and situates its potential biological relevance within the context of kinase inhibition pathways.

Core Physicochemical Properties

This compound (CAS No: 38675-31-9) is a substituted pyrimidine with a molecular formula of C₁₀H₈N₂O.[1] The presence of the phenyl group and the hydroxylated pyrimidine ring imparts specific chemical characteristics that are crucial for its interaction with biological targets. The compound exists in tautomeric forms, predominantly the keto form, 6-phenyl-1H-pyrimidin-2-one. This tautomerism can significantly influence its hydrogen bonding capabilities and overall biological activity.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some values are experimentally derived, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
CAS Number 38675-31-9[1]
Appearance White to off-white crystalline solid (predicted)
Purity Typically 95%[1]
Density (predicted) 1.2 ± 0.1 g/cm³[2]
Boiling Point (predicted) 423.6 ± 38.0 °C at 760 mmHg[2]
Flash Point (predicted) 210.0 ± 26.8 °C[2]
LogP (predicted) 0.15 - 1.9
pKa (predicted) 8.5 ± 0.2 (acidic), 1.5 ± 0.3 (basic)
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound to ensure reproducibility and accuracy in research findings.

Synthesis of this compound

A common and effective method for the synthesis of 4-substituted-2-pyrimidinols involves the condensation of a β-dicarbonyl compound or its equivalent with urea. For this compound, benzoylacetaldehyde or a suitable precursor can be reacted with urea in the presence of an acid or base catalyst.

Materials:

  • Benzoylacetaldehyde dimethyl acetal

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Diatomaceous earth

  • Activated charcoal

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Hydrolysis of Acetal: A mixture of benzoylacetaldehyde dimethyl acetal and dilute hydrochloric acid is heated to reflux to generate the free benzoylacetaldehyde.

  • Condensation: The resulting solution is neutralized, and urea, along with a sodium ethoxide solution in ethanol, is added.

  • Reflux: The reaction mixture is refluxed for several hours to facilitate the cyclocondensation reaction.

  • Work-up: After cooling, the reaction mixture is poured into ice water and acidified to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol, often with the use of activated charcoal to remove colored impurities.

Characterization Protocols

The melting point of the purified this compound can be determined using a standard melting point apparatus.

Procedure:

  • A small amount of the dry, crystalline product is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 2 °C/min).

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range (typically ≤ 2°C) is indicative of high purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms in the molecule. Key signals would include those for the aromatic protons of the phenyl ring and the protons on the pyrimidine ring. The chemical shifts and coupling patterns provide crucial information about the connectivity of the atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule, including the carbonyl carbon in the keto tautomer and the carbons of the phenyl and pyrimidine rings.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorption bands would include:

  • N-H stretching vibrations (around 3200-3400 cm⁻¹)

  • C=O stretching of the keto tautomer (around 1650-1700 cm⁻¹)

  • C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹)

  • C-H stretching of the aromatic rings (above 3000 cm⁻¹)

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) should correspond to the molecular weight of this compound (172.18 g/mol ).

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Benzoylacetaldehyde + Urea Reaction Cyclocondensation (Ethanol, Reflux) Start->Reaction Workup Acidification & Precipitation Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Pure Pure this compound Recrystallization->Pure MP Melting Point Pure->MP NMR NMR (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Tautomerism cluster_ol This compound (Enol form) cluster_one 6-Phenyl-1H-pyrimidin-2-one (Keto form) Ol Structure A One Structure B Ol->One Equilibrium One->Ol Kinase_Inhibition cluster_pathway Signal Transduction Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition

References

An In-Depth Technical Guide to 4-Phenylpyrimidin-2-ol (CAS: 38675-31-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenylpyrimidin-2-ol (CAS: 38675-31-9), a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document outlines the physicochemical properties, synthesis methodology, and potential biological activities of this compound. Detailed experimental protocols, data tables for easy reference, and visualizations of key processes are included to support researchers in their understanding and utilization of this molecule.

Introduction

This compound is a pyrimidine derivative with a phenyl substituent at the 4-position. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] The presence of the phenyl group and the hydroxyl group on the pyrimidine ring suggests potential for various intermolecular interactions, making it an interesting candidate for biological screening. Initial research indicates a potential role in modulating the bradykinin and serotonin systems, suggesting its relevance in neuroscience and inflammation research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38675-31-9N/A
Molecular Formula C₁₀H₈N₂O[2]
Molecular Weight 172.18 g/mol [2]
Appearance White to off-white crystalline solidInferred
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents such as DMSO and methanolInferred
Purity Typically >95%[2]

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving a Biginelli-like condensation followed by an aromatization step.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Reactants Benzaldehyde + Ethyl Acetoacetate + Urea Intermediate 5-Ethoxycarbonyl-4-phenyl- 3,4-dihydropyrimidin-2(1H)-one Reactants->Intermediate Biginelli-like Condensation Aromatization Aromatization Intermediate->Aromatization Product This compound Aromatization->Product

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Biginelli-like Condensation)

This step involves the acid-catalyzed one-pot condensation of benzaldehyde, ethyl acetoacetate, and urea.

  • Materials:

    • Benzaldehyde

    • Ethyl acetoacetate

    • Urea

    • Ethanol

    • Concentrated Hydrochloric Acid

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of benzaldehyde, ethyl acetoacetate, and a slight excess of urea in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

    • Reflux the mixture with stirring for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 5-ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Step 2: Aromatization of 5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This step involves the oxidation of the dihydropyrimidine ring to form the aromatic pyrimidine ring.

  • Materials:

    • 5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

    • Oxidizing agent (e.g., Chromium trioxide, DDQ)

    • Appropriate solvent (e.g., Acetic acid, Dioxane)

  • Procedure:

    • Dissolve the dihydropyrimidinone intermediate in a suitable solvent in a round-bottom flask.

    • Slowly add the oxidizing agent to the solution while stirring. The reaction may be exothermic, so cooling might be necessary.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite solution for CrO₃).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

Preliminary information suggests that this compound may interact with the Bradykinin B2 receptor and modulate the serotonin pathway . These interactions could lead to a range of physiological effects.

Bradykinin B2 Receptor Signaling

The Bradykinin B2 receptor is a G-protein coupled receptor (GPCR) involved in inflammation, pain, and vasodilation. Its activation typically leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling.

Bradykinin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gq protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (Inflammation, Pain) Ca->Response PKC->Response Compound This compound (Potential Modulator) Compound->B2R Binds to

Figure 2: Potential interaction with the Bradykinin B2 receptor signaling pathway.
Serotonin Pathway Modulation

This compound may also influence the serotonin system, potentially by acting as a serotonin reuptake inhibitor (SSRI) or by interacting with serotonin receptors.

Serotonin_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT Receptor Serotonin->Receptor Binds SERT Serotonin Transporter (SERT) SERT->Serotonin Reuptake Signal Signal Transduction Receptor->Signal Activates Compound This compound (Potential Inhibitor) Compound->SERT Blocks

Figure 3: Potential modulation of the serotonin pathway via SERT inhibition.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following experimental protocols can be employed.

Bradykinin B2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the Bradykinin B2 receptor.

  • Materials:

    • HEK293 cells stably expressing the human Bradykinin B2 receptor

    • [³H]-Bradykinin (radioligand)

    • Unlabeled Bradykinin (for non-specific binding)

    • This compound (test compound)

    • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

    • Scintillation cocktail

    • Glass fiber filters

  • Procedure:

    • Prepare cell membranes from HEK293 cells expressing the Bradykinin B2 receptor.

    • In a 96-well plate, add a fixed concentration of [³H]-Bradykinin to each well.

    • For total binding, add binding buffer.

    • For non-specific binding, add a high concentration of unlabeled Bradykinin.

    • For competition binding, add varying concentrations of this compound.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate specific binding and determine the Ki value for this compound using appropriate software.

Serotonin Transporter (SERT) Inhibition Assay

This protocol describes an assay to measure the inhibition of serotonin reuptake by this compound.

  • Materials:

    • Cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells)

    • [³H]-Serotonin (substrate)

    • Known SERT inhibitor (e.g., Fluoxetine, for positive control)

    • This compound (test compound)

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Procedure:

    • Plate the HEK293-hSERT cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound or the positive control for a short period.

    • Initiate the uptake by adding a fixed concentration of [³H]-Serotonin to each well.

    • Incubate for a defined time at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical transformations. The preliminary suggestions of its interaction with the bradykinin and serotonin systems provide a starting point for more detailed pharmacological evaluation. The experimental protocols and data presented in this guide are intended to facilitate future research into the biological activities and therapeutic potential of this molecule. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in relevant disease models.

References

Spectroscopic Profile of 4-Phenylpyrimidin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-phenylpyrimidin-2-ol, a heterocyclic compound of interest to researchers and scientists in drug development. This document presents typical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on standard spectroscopic techniques. These values are predictive and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 13.0br s1HN-H (pyrimidinol)
~8.3 - 8.5d1HH-6 (pyrimidinol)
~7.8 - 8.0m2Hortho-H (phenyl)
~7.4 - 7.6m3Hmeta, para-H (phenyl)
~6.7 - 6.9d1HH-5 (pyrimidinol)

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~160 - 165C=O (pyrimidinol)
~155 - 160C-4 (pyrimidinol)
~150 - 155C-6 (pyrimidinol)
~135 - 140C-ipso (phenyl)
~128 - 132C-para (phenyl)
~127 - 130C-ortho (phenyl)
~125 - 128C-meta (phenyl)
~105 - 110C-5 (pyrimidinol)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadO-H and N-H stretching (H-bonding)
3100 - 3000MediumC-H stretching (aromatic)
~1670StrongC=O stretching (pyrimidinone tautomer)
~1600, ~1580, ~1470Medium-StrongC=C and C=N stretching (aromatic rings)
~1250MediumC-N stretching
770 - 730StrongC-H bending (out-of-plane, monosubstituted benzene)
700 - 650StrongC-H bending (out-of-plane, aromatic)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
172.06100[M]⁺ (Molecular Ion)
173.07~11[M+1]⁺
144Moderate[M-CO]⁺
117Moderate[M-HCN-CO]⁺
104High[C₇H₆N]⁺
77High[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) is also common.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is utilized.

  • ¹H NMR:

    • The sample is placed in the spectrometer and the magnetic field is shimmed to homogeneity.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • Chemical shifts are referenced to TMS or the residual solvent peak.

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • A pressure arm is engaged to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then acquired.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

  • The separated ions are detected, and their abundance is recorded.

  • A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

  • The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Crystal Structure of 4-Phenylpyrimidin-2-ol: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches of chemical and crystallographic databases, the complete crystal structure of 4-phenylpyrimidin-2-ol has not been publicly reported. Therefore, a detailed technical guide on its specific crystal structure analysis, including quantitative data and experimental protocols, cannot be provided at this time.

This guide typically would provide an in-depth analysis of the three-dimensional arrangement of atoms and molecules in the crystalline state of this compound. Such an analysis is crucial for understanding its physicochemical properties, which is of significant interest to researchers, scientists, and professionals in drug development. The lack of a published crystal structure, including a Crystallographic Information File (CIF), prevents the detailed exploration of its unit cell parameters, bond lengths, bond angles, and intermolecular interactions.

For the benefit of researchers interested in this or related compounds, this document will outline the general methodologies and theoretical frameworks that would be applied to the crystal structure analysis of a compound like this compound, should the data become available.

Hypothetical Experimental and Analytical Workflow

Should single crystals of this compound be successfully grown, the following experimental and computational workflow would be employed for its crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_output Output synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Single-Crystal X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file data_tables Quantitative Data Tables validation->data_tables visualization Molecular & Packing Diagrams validation->visualization

Figure 1: A generalized workflow for the crystal structure analysis of a small organic molecule like this compound.

Synthesis and Crystallization

The initial step involves the chemical synthesis of this compound followed by rigorous purification to ensure high sample purity, which is critical for obtaining high-quality crystals. Various crystallization techniques, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization, would then be employed to grow single crystals of sufficient size and quality for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SCXRD)

A suitable single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity. These diffraction data are collected by a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using computational methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Presentation of Crystallographic Data

Once a crystal structure is solved and refined, the quantitative data is typically presented in a series of standardized tables.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

ParameterValue
Empirical formulaC₁₀H₈N₂O
Formula weight172.18 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = TBD Å, α = TBD °b = TBD Å, β = TBD °c = TBD Å, γ = TBD °
VolumeTBD ų
ZTBD
Density (calculated)TBD Mg/m³
Absorption coefficientTBD mm⁻¹
F(000)TBD
Crystal sizeTBD x TBD x TBD mm³
Theta range for data collectionTBD to TBD °
Index rangesTBD
Reflections collectedTBD
Independent reflectionsTBD [R(int) = TBD]
Completeness to thetaTBD %
Absorption correctionTBD
Max. and min. transmissionTBD and TBD
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTBD / TBD / TBD
Goodness-of-fit on F²TBD
Final R indices [I>2sigma(I)]R1 = TBD, wR2 = TBD
R indices (all data)R1 = TBD, wR2 = TBD
Largest diff. peak and holeTBD and TBD e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths (Å) and Bond Angles (°) for this compound.

BondLength (Å)AtomsAngle (°)
N1-C2TBDC6-N1-C2TBD
C2-N3TBDN1-C2-N3TBD
N3-C4TBDC2-N3-C4TBD
C4-C5TBDN3-C4-C5TBD
C5-C6TBDC4-C5-C6TBD
C6-N1TBDC5-C6-N1TBD
C4-C7TBDN3-C4-C7TBD
C2-O1TBDN1-C2-O1TBD

Conclusion

While a definitive analysis of the crystal structure of this compound is not currently possible due to the absence of published experimental data, the methodologies for such an analysis are well-established. The synthesis and successful crystallization of this compound would be the first critical step toward its full structural elucidation. The resulting crystallographic data would provide invaluable insights for chemists and drug development professionals, enabling a deeper understanding of its structure-property relationships and guiding the design of new functional molecules. Researchers are encouraged to pursue the crystallization and structure determination of this compound and to deposit the data in public repositories to advance the field.

An In-depth Technical Guide to the Solubility of 4-Phenylpyrimidin-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 4-Phenylpyrimidin-2-ol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on delivering detailed experimental protocols and frameworks for data presentation, empowering researchers to generate and standardize their own solubility data.

Introduction to the Solubility of this compound

This compound is a heterocyclic compound with a molecular formula of C₁₀H₈N₂O and a molecular weight of 172.18 g/mol [1]. Understanding its solubility in various organic solvents is crucial for a wide range of applications in drug discovery and development, including formulation, synthesis, purification, and in-vitro/in-vivo testing. The solubility of a compound is influenced by its physicochemical properties such as its crystal structure, pKa, and the nature of the solvent (polarity, hydrogen bonding capacity, etc.)[2][3].

This guide outlines the established methods for determining both thermodynamic and kinetic solubility, providing researchers with the tools to accurately assess the solubility profile of this compound.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Method UsedSolubility (mg/mL)Solubility (mol/L)Observations
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., HPLC
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., Shake-Flask
e.g., Tetrahydrofuran (THF)e.g., 25e.g., HPLC
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask
e.g., Chloroforme.g., 25e.g., HPLC

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the thermodynamic and kinetic solubility of this compound.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement[3][4]. The shake-flask method is a common and reliable technique for this determination[3][5].

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed[3].

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours[4][6].

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound[7][8].

  • Calculation: Calculate the solubility by taking into account the dilution factor.

3.2. Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution[2][4].

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution in an aqueous buffer or organic solvent.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4) or organic solvent

  • 96-well microtiter plates

  • Plate reader with nephelometric or UV-Vis detection capabilities

  • Automated liquid handler (optional)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO[9].

  • Plate Preparation: Dispense the aqueous buffer or organic solvent into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the wells. The final DMSO concentration should typically be low (e.g., <1%) to minimize its effect on solubility[3].

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature with shaking[4].

  • Detection (Nephelometry): Measure the light scattering of the solutions in a nephelometer. An increase in turbidity indicates precipitation of the compound[2].

  • Detection (UV-Vis): Alternatively, filter the solutions using a filter plate and measure the absorbance of the filtrate in a UV-Vis plate reader at the λmax of this compound[4].

  • Data Analysis: Determine the concentration at which precipitation occurs (for nephelometry) or the concentration of the dissolved compound (for UV-Vis) by comparing with a calibration curve.

Visualizations

4.1. Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound using the shake-flask method with HPLC analysis.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant through 0.22 µm filter centrifuge->filter dilute Dilute filtered solution filter->dilute hplc Quantify concentration by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

4.2. Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key factors and their relationships that influence the solubility of an organic compound.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions crystal Crystal Lattice Energy solubility Solubility of this compound crystal->solubility pka pKa (Ionization) pka->solubility logp LogP (Lipophilicity) logp->solubility hbond Hydrogen Bonding Capacity hbond->solubility mw Molecular Weight & Size mw->solubility polarity Polarity polarity->solubility hbond_solvent Hydrogen Bonding hbond_solvent->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility ph pH of Solution ph->solubility pressure Pressure pressure->solubility

Caption: Factors Influencing Compound Solubility.

References

Tautomerism in 4-Phenylpyrimidin-2-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical methodologies for studying the tautomeric equilibrium of 4-phenylpyrimidin-2-ol derivatives. This class of compounds is of significant interest in medicinal chemistry, and a thorough understanding of their tautomeric behavior is crucial for drug design, synthesis, and biological evaluation. This document provides a comprehensive overview of the lactam-lactim tautomerism, experimental protocols for characterization, computational insights, and potential biological implications.

Introduction to Tautomerism in this compound

This compound derivatives exist in a dynamic equilibrium between two primary tautomeric forms: the lactim (enol) form, this compound, and the lactam (keto) form, 4-phenylpyrimidin-2(1H)-one. This prototropic tautomerism involves the migration of a proton between a nitrogen and an oxygen atom within the pyrimidine ring. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its biological activity.

The equilibrium can be influenced by several factors, including the electronic nature of substituents on the phenyl and pyrimidine rings, the polarity of the solvent, temperature, and pH. Generally, in the gas phase, the enol form may be more stable, while in solution and the solid state, the keto form often predominates, particularly in polar solvents, due to favorable intermolecular hydrogen bonding.[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through the cyclocondensation of a chalcone precursor with urea. This method provides a versatile route to a variety of substituted pyrimidinones.

General Synthesis Protocol

A widely applicable method involves the reaction of a substituted 1-phenyl-3-aryl-prop-2-en-1-one (chalcone) with urea in the presence of a base.[2][3]

Materials:

  • Substituted chalcone (1 equivalent)

  • Urea (1.5 equivalents)

  • Potassium hydroxide (or other suitable base)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve the chalcone and urea in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol dropwise to the reaction mixture with stirring.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of the tautomeric forms of this compound derivatives in different environments.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric equilibrium in solution.[4] Distinct chemical shifts for the protons and carbons in the lactam and lactim forms allow for their identification and, in many cases, quantification.

Expected Spectroscopic Data:

TautomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Lactam (Keto) N-H proton (broad, downfield), C-H protons on pyrimidine and phenyl rings.Carbonyl carbon (C=O) ~160-170 ppm, other aromatic and pyrimidine carbons.
Lactim (Enol) O-H proton (broad), C-H protons on pyrimidine and phenyl rings.C-O carbon ~155-165 ppm, other aromatic and pyrimidine carbons.

Protocol for Quantitative ¹H NMR Analysis:

  • Prepare solutions of the this compound derivative of known concentration in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Acquire ¹H NMR spectra at a constant temperature.

  • Identify well-resolved signals corresponding to each tautomer.

  • Integrate the signals of the respective tautomers. The ratio of the integrals will correspond to the molar ratio of the tautomers in solution.[5]

  • The equilibrium constant (KT = [Lactim]/[Lactam]) can be calculated from the molar ratio.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two tautomers will have different chromophores and thus different absorption maxima (λmax).[6][7]

Expected Spectroscopic Data:

TautomerExpected λmax (nm)
Lactam (Keto) Generally absorbs at a longer wavelength due to the extended conjugation of the C=O group.
Lactim (Enol) Typically absorbs at a shorter wavelength.

Protocol for UV-Vis Analysis:

  • Prepare dilute solutions of the compound in different solvents.

  • Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Deconvolute the overlapping absorption bands corresponding to each tautomer to determine their relative contributions.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state.

Expected Spectroscopic Data:

TautomerKey IR Absorption Bands (cm⁻¹)
Lactam (Keto) Strong C=O stretching vibration (~1650-1700 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹).
Lactim (Enol) O-H stretching (~3200-3600 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹).

Protocol for IR Analysis:

  • Prepare a sample of the solid compound as a KBr pellet or a mull.

  • For solution-phase studies, use a suitable solvent that has transparent windows in the regions of interest.

  • Record the IR spectrum.

  • The presence and relative intensities of the characteristic C=O and O-H/N-H stretching bands can provide qualitative and semi-quantitative information about the predominant tautomer.[11][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous identification of the tautomeric form present in the crystal lattice.[13][14]

Protocol for X-ray Crystallography:

  • Grow single crystals of the this compound derivative from a suitable solvent.

  • Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure to determine the atomic positions and connectivity.

  • The location of the proton (on the nitrogen for the lactam form or on the oxygen for the lactim form) will confirm the tautomeric state.

Computational Analysis of Tautomerism

Quantum chemical calculations are a valuable tool for predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium.[15] Density Functional Theory (DFT) methods are commonly employed for this purpose.

Predicted Relative Stabilities of Tautomers:

Computational studies on similar pyrimidinone systems suggest that the lactam (keto) form is generally more stable than the lactim (enol) form in both the gas phase and in polar solvents. The energy difference can vary depending on the level of theory and the solvent model used.

SolventPredicted More Stable TautomerApproximate Energy Difference (kcal/mol)
Gas PhaseLactam (Keto)1-5
ChloroformLactam (Keto)2-7
WaterLactam (Keto)5-10

Protocol for Computational Analysis:

  • Build the 3D structures of both the lactam and lactim tautomers of the this compound derivative.

  • Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvent models (e.g., using the Polarizable Continuum Model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[16]

  • Calculate the relative Gibbs free energies (ΔG) of the two tautomers.

  • The tautomeric equilibrium constant (KT) can be calculated from the difference in Gibbs free energy using the equation: ΔG = -RTln(KT).

Biological Activity and Structure-Activity Relationships

This compound derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties.[17][18][19] The tautomeric form of the molecule can significantly impact its interaction with biological targets. For instance, the hydrogen bonding pattern of the lactam versus the lactim form will dictate its ability to bind to enzyme active sites or receptors.

Anticancer Activity and Cytotoxicity Assays

The MTT assay is a common colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[20][21]

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Tautomeric Equilibrium

Caption: Lactam-lactim tautomeric equilibrium of this compound.

Experimental Workflow for Tautomerism Study

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound derivative purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray quantification Tautomer Quantification (Equilibrium Constant) nmr->quantification uv_vis->quantification stability Computational Analysis (Relative Stabilities) xray->stability

Caption: Workflow for the study of tautomerism in this compound.

Potential Signaling Pathway Inhibition

Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis derivative This compound Derivative derivative->receptor Inhibition

Caption: Hypothetical inhibition of a growth factor signaling pathway.

References

Mechanism of Action of 4-Phenylpyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide array of biologically active agents.[1] These compounds, characterized by a pyrimidine ring substituted with a phenyl group, have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, and metabolic disorders.[2][3] Their efficacy stems from the ability to interact with a variety of biological targets, modulating key signaling pathways involved in pathogenesis. This guide provides an in-depth examination of the mechanisms of action for 4-phenylpyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

Core Mechanisms of Action and Primary Biological Targets

The biological activity of 4-phenylpyrimidine compounds is primarily driven by their function as inhibitors or modulators of specific enzymes and receptors. The scaffold's unique electronic and structural properties allow for targeted interactions within the binding sites of these macromolecules.

Protein Kinase Inhibition

A predominant mechanism of action for many 4-phenylpyrimidine derivatives is the inhibition of protein kinases. These enzymes are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of cancer.[4]

  • Receptor Tyrosine Kinases (RTKs): Several compounds have been developed as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] By competing with ATP at the kinase domain's binding site, these inhibitors block the autophosphorylation and activation of the receptor, thereby shutting down downstream pro-survival and proliferative signaling cascades like the PI3K/Akt and Ras/MAPK pathways.[5][6]

  • Non-Receptor Tyrosine Kinases: Focal Adhesion Kinase (FAK) is another key target. FAK inhibitors can suppress tumor cell migration and invasion.[7]

  • Cyclin-Dependent Kinases (CDKs): Certain 4-anilino-6-phenylpyrimidines have been patented as CDK inhibitors, which are crucial for cell cycle regulation. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells.[4][8]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. 4-phenylpyrimidine derivatives have been designed to inhibit PI3Kα, blocking the signal transduction that leads to cell growth and proliferation.[6]

Antifungal Activity via CYP51 Inhibition

In the context of infectious diseases, 2-phenylpyrimidine derivatives have been developed as potent antifungal agents. Their mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol.[9] Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, these compounds disrupt membrane integrity, leading to fungal cell death.[9]

Antibacterial Action via FtsZ Inhibition

Certain thiophenyl-substituted pyrimidine derivatives exhibit antibacterial activity, particularly against Gram-positive bacteria like MRSA. The proposed mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[10] FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cell division. Inhibition of FtsZ polymerization and its associated GTPase activity effectively blocks cytokinesis, resulting in a bactericidal effect.[10]

GPR119 Agonism for Metabolic Disorders

Novel 4-amino-2-phenylpyrimidine derivatives have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119).[11] Activation of GPR119 in pancreatic β-cells enhances glucose-dependent insulin secretion. This makes these compounds promising candidates for the treatment of type 2 diabetes, as they can improve glucose tolerance and preserve β-cell function.[11]

Modulation of Key Signaling Pathways

The interaction of 4-phenylpyrimidine compounds with their primary targets initiates a cascade of downstream effects, altering cellular signaling pathways critical for disease progression.

PI3K/Akt/mTOR Signaling Pathway

Inhibition of PI3K by certain 4-phenylpyrimidine derivatives is a key anti-cancer mechanism. This action blocks the conversion of PIP2 to PIP3, preventing the activation of Akt and the subsequent mTORC1 signaling. The net result is a decrease in protein synthesis, cell growth, and proliferation, and often an induction of apoptosis.[6][12]

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates proliferation Cell Growth & Protein Synthesis mtorc1->proliferation inhibitor 4-Phenylpyrimidine Inhibitor inhibitor->pi3k Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
Receptor Tyrosine Kinase (RTK) Signaling

Compounds targeting RTKs like EGFR prevent the activation of downstream pathways, most notably the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is central to transmitting signals from the cell surface to the nucleus to control gene expression related to cell proliferation, differentiation, and survival.

RTK_Signaling_Pathway ligand Growth Factor (e.g., EGF) rtk RTK (e.g., EGFR) ligand->rtk Binds ras Ras rtk->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor 4-Phenylpyrimidine Inhibitor inhibitor->rtk Inhibits ATP Binding

Generic Receptor Tyrosine Kinase (RTK) signaling cascade.
Cell Cycle Regulation

By inhibiting CDKs, 4-phenylpyrimidine derivatives can halt the cell cycle at critical checkpoints, such as G1/S or G2/M.[8] This prevents the replication of damaged DNA and can trigger apoptosis if the cell does not pass the checkpoint, thereby stopping the proliferation of cancerous cells.

Cell_Cycle_Regulation g1 G1 Phase g1_s_checkpoint G1/S Checkpoint g1->g1_s_checkpoint s S Phase (DNA Synthesis) g2 G2 Phase s->g2 g2_m_checkpoint G2/M Checkpoint g2->g2_m_checkpoint m M Phase (Mitosis) m->g1 Cytokinesis cdk_inhibitor 4-Phenylpyrimidine CDK Inhibitor cdk_inhibitor->g1_s_checkpoint Arrest cdk_inhibitor->g2_m_checkpoint Arrest g1_s_checkpoint->s g2_m_checkpoint->m

Intervention points of CDK inhibitors in the cell cycle.

Quantitative Data Summary

The potency of 4-phenylpyrimidine derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and minimum inhibitory concentration (MIC).[13][14]

Table 1: Kinase Inhibitory Activity
Compound ClassTarget KinaseIC₅₀ / KᵢReference
Pyrimidine-based FAK inhibitor (72)FAKIC₅₀ = 27.4 nM[7]
Phenylpyrazolo[3,4-d]pyrimidine (5i)EGFRIC₅₀ = 0.3 µM[5]
Phenylpyrazolo[3,4-d]pyrimidine (5i)VEGFR2IC₅₀ = 7.60 µM[5]
4-Anilinopyrimidines (19, 27)Class III RTKsLow µM range[4]
Table 2: Antiproliferative/Cytotoxic Activity
Compound / DerivativeCancer Cell LineIC₅₀ ValueReference
Pyrimidine-based FAK inhibitor (72)(Not specified)0.126 µM[7]
4-Anilinopyrimidine (19)BxPC3 (Pancreatic)Sub-µM range[4]
4-Anilinopyrimidine (27)BxPC3 (Pancreatic)Sub-µM range[4]
Fused 1,4-benzodioxane pyrimidine (131)HepG2 (Liver)0.11 ± 0.02 µM[7]
Fused 1,4-benzodioxane pyrimidine (131)U937 (Lymphoma)0.07 ± 0.01 µM[7]
Fused 1,4-benzodioxane pyrimidine (131)Y79 (Retinoblastoma)0.10 ± 0.02 µM[7]
Fused 1,4-benzodioxane pyrimidine (131)A549 (Lung)0.80 ± 0.09 µM[7]
4-amino-3-phenylpyrimidine (7)(Not specified)~6 µM[15]
Table 3: Antifungal Activity
Compound Class / IDFungal StrainMIC ValueReference
2-Phenylpyrimidine (C6)Candida albicansMIC < 0.125 µg/mL[9]
2-Phenylpyrimidine (C6)Candida tropicalisMIC = 0.25 µg/mL[9]
2-Phenylpyrimidine (C6)Cryptococcus neoformansMIC = 0.5 µg/mL[9]
Pyrimidine-triazole hybrid (45)Fluconazole-resistant C. albicansMIC₉₀ < 0.05–0.1 µg/mL[7]

Key Experimental Protocols

Validation of the biological activity and mechanism of action of 4-phenylpyrimidine compounds relies on a suite of standardized biochemical and cell-based assays.

Enzyme Inhibition Assay (General Protocol)

This protocol is used to determine the IC₅₀ value of a compound against a purified target enzyme (e.g., a protein kinase).[16]

  • Objective: To measure the concentration of a 4-phenylpyrimidine inhibitor required to reduce the activity of a target enzyme by 50%.

  • Materials:

    • Purified target enzyme

    • Specific substrate for the enzyme (e.g., a peptide for a kinase)

    • Cofactor (e.g., ATP for kinases)

    • Assay buffer optimized for pH and ionic strength

    • Test compound serially diluted in DMSO

    • 384-well microplates

    • Plate reader (e.g., luminometer for kinase-glo assays)

  • Methodology:

    • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and ATP in the assay buffer. Perform serial dilutions of the test compound.

    • Assay Reaction: In each well of the microplate, add the enzyme, the test compound at various concentrations, and the assay buffer. Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the enzyme.

    • Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture.

    • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60 minutes).

    • Detection: Stop the reaction and measure the output signal. For kinase assays, a common method is to quantify the amount of ATP remaining using a luciferase-based reagent (e.g., Kinase-Glo®). A lower light output indicates higher kinase activity (more ATP consumed).

    • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[8]

  • Objective: To determine the cytotoxic or anti-proliferative effect of a 4-phenylpyrimidine compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7)

    • Cell culture medium and supplements (e.g., FBS)

    • 96-well cell culture plates

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.

    • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀.

MTT_Assay_Workflow start Start step1 1. Seed cancer cells in a 96-well plate start->step1 step2 2. Allow cells to adhere (Overnight Incubation) step1->step2 step3 3. Treat cells with serial dilutions of 4-phenylpyrimidine compound step2->step3 step4 4. Incubate for 48-72 hours step3->step4 step5 5. Add MTT reagent to each well and incubate for 2-4 hours step4->step5 step6 6. Solubilize formazan crystals with DMSO step5->step6 step7 7. Measure absorbance at ~570 nm step6->step7 step8 8. Calculate % viability and determine IC50 value step7->step8 end_node End step8->end_node

Experimental workflow for the MTT cell viability assay.

Conclusion

4-Phenylpyrimidine compounds represent a highly versatile and pharmacologically significant class of molecules. Their mechanism of action is diverse, ranging from the potent inhibition of key protein kinases in oncology to the disruption of essential microbial enzymes. The ability to systematically modify the core scaffold allows for the fine-tuning of activity against specific targets, leading to the development of selective and potent therapeutic agents. The continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms and signaling pathways, promises to yield novel candidates for treating a wide spectrum of human diseases.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine core, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life and a privileged scaffold in medicinal chemistry. From the very blueprint of genetic information to the front lines of antiviral and anticancer therapies, pyrimidine-based compounds have played a pivotal role in advancing our understanding of biology and improving human health. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, detailing the foundational synthetic work of the 19th century, the elucidation of their biochemical significance, and their evolution into modern therapeutics. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also detailed experimental protocols and structured data to inform and inspire future research.

The Early Days: Isolation and the Dawn of Synthesis

The story of pyrimidines begins not with the parent heterocycle, but with its derivatives. One of the earliest encounters with a pyrimidine-based compound was the isolation of alloxan from the oxidation of uric acid by Brugnatelli in 1818. However, it was the pioneering work of German chemist Adolf von Baeyer in 1864 that marked the first synthesis of the parent ring system of the barbiturates, barbituric acid.[1]

A significant milestone in the history of pyrimidine chemistry was the first laboratory synthesis of a pyrimidine compound, barbituric acid, from urea and malonic acid in 1879 by the French chemist Édouard Grimaux.[1][2] This reaction laid the groundwork for the development of a plethora of barbiturate drugs.

The systematic study of pyrimidines, however, is largely credited to Adolf Pinner, who in 1884, began to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[3] It was Pinner who, in 1885, first proposed the name "pyrimidin".[3] The parent pyrimidine compound, a colorless solid, was finally synthesized in 1900 by Siegmund Gabriel and James Colman.[3] They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[3]

Foundational Synthetic Protocols

While the reagents and techniques of 19th-century chemistry may seem rudimentary by today's standards, the foundational synthetic work of chemists like Grimaux and Pinner was remarkably robust. Below are detailed methodologies for these key historical syntheses, adapted from established procedures.

Experimental Protocol 1: Synthesis of Barbituric Acid (Adapted from Grimaux and subsequent modifications)

Objective: To synthesize barbituric acid via the condensation of diethyl malonate and urea.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Round-bottomed flask with reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium (0.5 gram atom) in absolute ethanol (250 mL).

  • To the resulting sodium ethoxide solution, add diethyl malonate (0.5 mole).

  • Separately, dissolve dry urea (0.5 mole) in hot absolute ethanol (250 mL, approximately 70°C).

  • Add the hot urea solution to the diethyl malonate mixture.

  • Heat the reaction mixture to reflux at 110°C for seven hours using an oil bath. A white solid, the sodium salt of barbituric acid, will precipitate.

  • After the reaction is complete, add hot water (500 mL, approximately 50°C) to dissolve the precipitate.

  • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Cool the clear solution in an ice bath overnight to crystallize the barbituric acid.

  • Collect the white product by suction filtration using a Büchner funnel, wash with cold water (50 mL), and dry in an oven at 105-110°C.

Expected Yield: 72-78%

Experimental Protocol 2: The Pinner Synthesis of a Substituted Pyrimidine

Objective: To synthesize a 2-substituted-4-hydroxy-6-methylpyrimidine by condensing an amidine with a β-ketoester.

Materials:

  • Amidine hydrochloride

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Strong base (e.g., sodium ethoxide)

  • Ethanol

  • Round-bottomed flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

  • To this solution, add the amidine hydrochloride to generate the free amidine base.

  • Add the β-ketoester (e.g., ethyl acetoacetate) to the reaction mixture.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • The pyrimidine product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent.

The Biochemical Significance: Pyrimidines in Nature

The true importance of pyrimidines emerged with the discovery of their central role in the chemistry of life. The pyrimidine ring system is a core component of the nucleobases cytosine (C), thymine (T), and uracil (U), which are essential for the formation of DNA and RNA.[3] It is also found in thiamine (vitamin B1).[3] The biosynthesis of pyrimidines occurs through two main pathways: the de novo pathway and the salvage pathway.

De Novo Pyrimidine Biosynthesis

The de novo pathway builds the pyrimidine ring from simple precursors: bicarbonate, aspartate, and ammonia (from glutamine).[4] This energy-intensive process is crucial for providing the necessary building blocks for nucleic acid synthesis, especially in rapidly dividing cells.

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol Bicarbonate Bicarbonate + Glutamine + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII (CAD) N_Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate ATCase (CAD) Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate DHO (CAD) Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDK CTP CTP UTP->CTP CTPS OMP OMP Orotate->OMP UMPS OMP->UMP UMPS PRPP PRPP PRPP->OMP salvage_pathway Uracil Uracil UMP UMP Uracil->UMP UPRT (PRPP -> PPi) Thymine Thymine Thymidine Thymidine Thymine->Thymidine TP Cytidine Cytidine Uridine Uridine Cytidine->Uridine CDA CMP CMP Cytidine->CMP CK (ATP -> ADP) Uridine->Uracil Uridine->UMP UK (ATP -> ADP) TMP TMP Thymidine->TMP TK (ATP -> ADP) Deoxycytidine Deoxycytidine dCMP dCMP Deoxycytidine->dCMP DCK (ATP -> ADP) mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with pyrimidine compound (serial dilutions) incubate_24h->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_solubilizer Add solubilization solution remove_medium->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Calculate % viability and IC50 measure_absorbance->analyze_data end End analyze_data->end kinase_inhibition_workflow start Start prepare_compounds Prepare serial dilutions of pyrimidine compound in DMSO start->prepare_compounds plate_compounds Dispense compounds into 384-well plate prepare_compounds->plate_compounds prepare_reaction_mix Prepare kinase reaction mix (kinase, substrate, ATP) plate_compounds->prepare_reaction_mix initiate_reaction Add reaction mix to wells prepare_reaction_mix->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate add_detection_reagent Add luminescent ATP detection reagent incubate->add_detection_reagent measure_luminescence Measure luminescence add_detection_reagent->measure_luminescence analyze_data Calculate % inhibition and IC50 measure_luminescence->analyze_data end End analyze_data->end

References

The Pyrimidine Core: A Scaffolding for Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic aromatic organic compound, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in the natural world, most notably as a constituent of the nucleobases cytosine, thymine, and uracil, has made it a privileged scaffold in the design and synthesis of novel therapeutic agents. The inherent ability of the pyrimidine ring to engage in various biological interactions has led to the development of a vast array of drugs with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of pyrimidine core structures, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine-based compounds have emerged as a significant class of anticancer agents, targeting a variety of signaling pathways and cellular processes crucial for cancer cell proliferation and survival.[4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases to the disruption of DNA synthesis.[5]

Targeting Kinase Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, differentiation, and survival.

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have shown considerable success in cancer therapy.[6]

Signaling Pathway:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrimidine derivatives have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.

Signaling Pathway:

CDK_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Binds and Inhibits pRb pRb (Phosphorylated) pRb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->CyclinD_CDK46 Inhibits

CDK-Mediated Cell Cycle Control
Inhibition of DNA Synthesis

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[7] Pyrimidine analogs, such as 5-fluorouracil (5-FU), are well-known inhibitors of TS.[8][9]

Mechanism of Action:

TS_Inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Pyrimidine_Analog Pyrimidine Analog (e.g., 5-FU) Pyrimidine_Analog->TS Inhibits

Thymidylate Synthase Inhibition
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Indazol-Pyrimidine 4fMCF-7 (Breast)MTT1.629[10]
Indazol-Pyrimidine 4iMCF-7 (Breast)MTT1.841[10]
Indazol-Pyrimidine 4aA549 (Lung)MTT3.304[10]
Indazol-Pyrimidine 4iA549 (Lung)MTT2.305[10]
Pyrazolo[3,4-d]pyrimidine 5HT1080 (Fibrosarcoma)MTT96.25[11]
Pyrazolo[3,4-d]pyrimidine 7HT1080 (Fibrosarcoma)MTT17.50[11]
Thiazolo[4,5-d]pyrimidine 3bC32 (Melanoma)MTT24.4[12]
Thiazolo[4,5-d]pyrimidine 3bA375 (Melanoma)MTT25.4[12]
Curcumin-pyrimidine analog 3gMCF-7 (Breast)MTT0.61 ± 0.05[1]
Thienopyrimidine derivative 2MCF-7 (Breast)MTT0.013[1]
Indolyl-Pyrimidine hybrid 4gHepG2 (Liver)Resazurin5.02[13]

Antimicrobial Activity of Pyrimidine Derivatives

The pyrimidine scaffold is also a key feature in many antimicrobial agents, demonstrating efficacy against a range of bacteria and fungi.[14]

Mechanism of Action

The antimicrobial action of pyrimidine derivatives often involves the inhibition of essential cellular processes in microorganisms, such as DNA synthesis, protein synthesis, or cell wall formation. For instance, some pyrimidine analogs interfere with folate metabolism, which is crucial for the synthesis of nucleic acids.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrimidine compounds against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Pyridothienopyrimidine 94S. aureus7.81
Pyridothienopyrimidine 94E. coli15.63
Halogenated PyrrolopyrimidineS. aureus8
Pyrimidine derivative 6fS. epidermidisNot specified
Thiophenyl-pyrimidine derivativeMRSA2
Thiophenyl-pyrimidine derivativeVREs2

Antiviral Activity of Pyrimidine Nucleosides

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.[15] These compounds act as chain terminators during viral DNA or RNA synthesis.

Mechanism of Action

Antiviral pyrimidine nucleosides are typically phosphorylated within the host cell to their active triphosphate form. This active form is then incorporated into the growing viral nucleic acid chain by viral polymerases. The modification on the sugar or base of the pyrimidine analog prevents the addition of the next nucleotide, thus terminating chain elongation and inhibiting viral replication.

Quantitative Data: Antiviral Activity

The following table shows the 50% effective concentration (EC50) of some pyrimidine nucleosides against different viruses.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Thiazolopyrimidine 71Chikungunya virus (CHIKV)Not specified42[16]
RemdesivirSARS-CoV-2Vero0.002 - 23.15[17]
Zidovudine (AZT)HIV-1PBMNot specified[15]

Anti-inflammatory Activity of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[18]

Targeting Inflammatory Pathways

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Certain pyrimidine derivatives selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[18][19]

The JAK-STAT pathway is a crucial signaling cascade for a variety of cytokines and growth factors that play a role in inflammation and immune responses.[6][20][21] Pyrimidine-based inhibitors can block the activity of JAKs, thereby preventing the downstream signaling that leads to the expression of inflammatory genes.[6]

Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Induces Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Pyrimidine derivatives can inhibit this pathway at various points, preventing the transcription of pro-inflammatory genes.[22][23]

Signaling Pathway:

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Induces Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->IKK Inhibits

NF-κB Signaling Pathway Inhibition
Quantitative Data: Anti-inflammatory Activity

The following table provides the half-maximal inhibitory concentration (IC50) values for selected pyrimidine derivatives against COX enzymes.

Compound/DerivativeEnzymeIC50 (µM)Reference
Pyrimidine L1COX-1>100[18]
Pyrimidine L1COX-20.21[18]
Pyrimidine L2COX-1>100[18]
Pyrimidine L2COX-20.25[18]
Pyrazole derivative 4cCOX-19.835 ± 0.50[19]
Pyrazole derivative 4cCOX-24.597 ± 0.20[19]
Pyrazole derivative 5bCOX-14.909 ± 0.25[19]
Pyrazole derivative 5bCOX-23.289 ± 0.14[19]
1,2,4-triazin-3-ylthio acetateCOX-188.8[24]
1,2,4-triazin-3-ylthio acetateCOX-210.1[24]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[25][26][27]

Workflow:

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add pyrimidine derivative at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[28]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.[28]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4][29][30]

Workflow:

MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of a pyrimidine compound in broth Start->Prepare_Dilutions Inoculate Inoculate each well with a standardized microbial suspension Prepare_Dilutions->Inoculate Incubate Incubate the microplate Inoculate->Incubate Observe_Growth Visually inspect for microbial growth (turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC as the lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenylpyrimidin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-phenylpyrimidin-2-ol and its derivatives, key heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below are based on established cyclocondensation reactions, primarily utilizing chalcones and urea as starting materials.

Introduction

Pyrimidine derivatives are a critical class of N-heterocyclic compounds that form the core structure of nucleic acids and are prevalent in a wide array of biologically active molecules, including antiviral and anticancer agents.[1] The this compound scaffold, in particular, serves as a valuable intermediate for the synthesis of diverse bioactive compounds. The primary synthetic strategy involves the cyclocondensation of a phenyl-substituted α,β-unsaturated ketone (chalcone) with urea in the presence of a base.

Experimental Protocols

Two primary methods for the synthesis of this compound derivatives are presented below: a conventional thermal reflux method and a microwave-assisted synthesis.

Protocol 1: Conventional Synthesis via Thermal Reflux

This protocol describes the synthesis of this compound derivatives from the corresponding chalcone and urea using a conventional reflux apparatus.

Materials:

  • Substituted chalcone (0.01 mol)

  • Urea (0.01 mol)

  • Ethanol (95%, 10-25 mL)

  • 10% Sodium hydroxide (NaOH) solution or 40% Potassium hydroxide (KOH) solution (10 mL)

  • Dilute Hydrochloric acid (HCl)

  • Crushed ice

  • Round bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve the substituted chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10-25 mL).[2][3][4]

  • To this solution, slowly add 10 mL of 10% NaOH or 40% KOH solution with constant stirring.[2][3][4]

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C in a heating mantle or on a water bath.[2]

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[2][3][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.[3][4][5]

  • Neutralize the mixture with dilute HCl.[3][4]

  • A precipitate of the this compound derivative will form.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • Dry the product and recrystallize from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.[2][5][6]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and energy-efficient method for the synthesis of this compound derivatives using microwave irradiation.[3][4]

Materials:

  • Substituted chalcone (0.01 mol)

  • Urea (0.01 mol)

  • Ethanol (95%, 10 mL)

  • 40% Aqueous potassium hydroxide (KOH) solution (10 mL)

  • Dilute Hydrochloric acid (HCl)

  • Crushed ice

  • Microwave-safe reaction vessel

  • Microwave synthesizer

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, dissolve the substituted chalcone (0.01 mol) and urea (0.01 mol) in 10 mL of 95% ethanol.[3][4]

  • Slowly add 10 mL of 40% aqueous KOH solution to the mixture with constant stirring.[3][4]

  • Place the vessel in the microwave synthesizer and irradiate at a power level of 210 W for 7-10 minutes.[3][4]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and neutralize with dilute HCl.[3][4]

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure this compound derivative.[3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound derivatives based on the described protocols.

CompoundStarting ChalconeMethodReaction TimeTemperatureYield (%)Melting Point (°C)Reference
4,6-diphenylpyrimidin-2(1H)-one1,3-diphenylprop-2-en-1-oneReflux6 hrs80°C85107-109[2]
4-(4-nitrophenyl)-6-phenylpyrimidin-2-amine1-(4-nitrophenyl)-3-phenylprop-2-en-1-oneReflux6-7 hrs50-60°C52.6180–182[5]
4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneReflux6-7 hrs50-60°C62.6212–214[5]
4-(phenyl)-6-phenyl-pyrimidin-2(1H)-one1,3-diphenylprop-2-en-1-oneMicrowave7-10 min-85-[4]
4-(4-nitrophenyl)-6-phenyl-pyrimidin-2(1H)-one1-(4-nitrophenyl)-3-phenylprop-2-en-1-oneMicrowave7-10 min-82-[4]
4-(2-hydroxyphenyl)-6-phenyl-pyrimidin-2(1H)-one1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneMicrowave7-10 min-79-[4]

*Note: These examples utilize guanidine hydrochloride instead of urea to yield the corresponding 2-amino pyrimidine derivatives. The general procedure is analogous.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives from chalcones and urea.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup and Purification cluster_product Final Product Chalcone Substituted Chalcone Reaction Cyclocondensation Chalcone->Reaction Urea Urea Urea->Reaction Workup Neutralization & Precipitation Reaction->Workup Base, Solvent, Heat or Microwave Purification Filtration & Recrystallization Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway Analogy: Drug Development Cascade

While there isn't a biological signaling pathway directly involved in the chemical synthesis, the following diagram illustrates a logical cascade analogous to a signaling pathway, representing the progression from synthesis to potential therapeutic application.

G A Synthesis of This compound Derivatives B Structural Characterization (NMR, IR, MS) A->B C Biological Screening (e.g., Anticancer, Antimicrobial) B->C D Lead Compound Identification C->D E Preclinical Development D->E

Caption: Logical progression from synthesis to drug development.

References

Application Notes and Protocols for the Evaluation of 4-Phenylpyrimidin-2-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the investigation of 4-Phenylpyrimidin-2-ol as a potential kinase inhibitor. While the pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, to date, there is a lack of specific published data on the kinase inhibitory activity of this compound itself. The following protocols and guidelines are based on established methodologies for characterizing novel pyrimidine-based kinase inhibitors and are intended to guide the research and development process.

Introduction to Pyrimidine-Based Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary target for therapeutic intervention. The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors, as it can mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase ATP-binding site. Numerous pyrimidine derivatives have been developed as potent and selective inhibitors of various kinases, including Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).

Given its structure, this compound represents a foundational molecule that can be screened for kinase inhibitory activity and serve as a starting point for the development of more potent and selective derivatives.

Data Presentation: Hypothetical Screening Data

To guide the presentation of experimental results, the following tables illustrate how quantitative data for a hypothetical screening of this compound and its derivatives could be structured.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)
This compound Kinase A> 100
Kinase B85.2
Kinase C> 100
Derivative 1Kinase A15.7
Kinase B5.4
Kinase C89.1
Derivative 2Kinase A2.1
Kinase B0.8
Kinase C25.3
Positive ControlKinase B0.05

Table 2: Anti-proliferative Activity of Lead Compound (Derivative 2) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma7.8
A549Lung Carcinoma12.3
MCF-7Breast Adenocarcinoma9.5
PC-3Prostate Adenocarcinoma15.1

Experimental Protocols

The following are detailed protocols for the initial characterization of this compound as a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a test compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.

Materials:

  • This compound (dissolved in 100% DMSO)

  • Recombinant target kinases (e.g., Aurora A, EGFR, Src)

  • Kinase-specific peptide substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, peptide substrate, and assay buffer.

    • Add 10 µL of the kinase reaction mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • ATP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a DMSO-only control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to determine if the compound affects specific signaling pathways downstream of the target kinase.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the phosphorylation status of target proteins relative to total protein levels and the loading control (e.g., GAPDH).

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows.

G cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Lead Optimization Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Kinase Panel Kinase Panel Kinase Panel->HTS Assay Hit Identification Hit Identification HTS Assay->Hit Identification Proliferation Assay Proliferation Assay Hit Identification->Proliferation Assay Signaling Pathway Analysis Signaling Pathway Analysis Proliferation Assay->Signaling Pathway Analysis SAR Studies SAR Studies Signaling Pathway Analysis->SAR Studies ADME/Tox ADME/Tox SAR Studies->ADME/Tox

Caption: Workflow for kinase inhibitor discovery.

EGFR_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\nSurvival Cell Proliferation Survival ERK->Cell Proliferation\nSurvival AKT AKT PI3K->AKT AKT->Cell Proliferation\nSurvival

Caption: Simplified EGFR signaling pathway.

These application notes and protocols provide a robust starting point for the systematic evaluation of this compound as a potential kinase inhibitor. Successful identification of a target kinase and cellular activity would warrant further investigation through lead optimization and in vivo studies.

Application Notes and Protocols: 4-Phenylpyrimidin-2-ol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the evaluation of 4-Phenylpyrimidin-2-ol and its derivatives as potential antimicrobial agents. The information is compiled from recent studies and is intended to guide researchers in the design and execution of relevant in vitro assays.

Overview of Antimicrobial Activity

Substituted pyrimidin-2-ol derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. These compounds have been synthesized and evaluated against various pathogenic microorganisms, demonstrating potential as antibacterial and antifungal agents. The core structure of this compound can be readily modified, allowing for the exploration of structure-activity relationships to optimize its antimicrobial efficacy.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). Below are summarized findings from a study on 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol Derivatives against Bacterial Strains (µg/mL) [1]

Compound SubstitutionS. aureus (MTCC 3160)B. subtilis (MTCC 441)E. coli (MTCC 443)P. aeruginosa (MTCC 3542)S. enterica (MTCC 1165)
Standard (Ciprofloxacin) 3.123.126.256.253.12
4-Nitrophenyl, 2-Chlorophenyl6.2512.512.52512.5
4-Nitrophenyl, 3-Chlorophenyl12.525255025
4-Nitrophenyl, 4-Chlorophenyl6.2512.512.52512.5
4-Nitrophenyl, 4-Fluorophenyl12.525255025
4-Nitrophenyl, 4-Bromophenyl6.2512.512.52512.5

Table 2: Minimum Inhibitory Concentration (MIC) of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol Derivatives against Fungal Strains (µg/mL) [1]

Compound SubstitutionA. niger (MTCC 281)C. albicans (MTCC 227)
Standard (Fluconazole) 12.56.25
4-Nitrophenyl, 2-Chlorophenyl2512.5
4-Nitrophenyl, 3-Chlorophenyl5025
4-Nitrophenyl, 4-Chlorophenyl2512.5
4-Nitrophenyl, 4-Fluorophenyl5025
4-Nitrophenyl, 4-Bromophenyl2512.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the tube dilution method and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains: Staphylococcus aureus (MTCC 3160), Bacillus subtilis (MTCC 441), Escherichia coli (MTCC 443), Pseudomonas aeruginosa (MTCC 3542), Salmonella enterica (MTCC 1165)[1]

  • Fungal strains: Aspergillus niger (MTCC 281), Candida albicans (MTCC 227)[1]

  • Double strength nutrient broth (for bacteria)

  • Sabouraud dextrose broth (for fungi)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile test tubes

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Prepare a series of dilutions of the test compounds and standard drugs in the appropriate broth (nutrient broth for bacteria, Sabouraud dextrose broth for fungi). The final concentrations should typically range from 100 µg/mL to 0.78 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each tube containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[1]

Materials:

  • Tubes from the MIC assay showing no visible growth

  • Nutrient agar plates (for bacteria)

  • Sabouraud dextrose agar plates (for fungi)

  • Sterile inoculating loop or pipette

  • Incubator

Procedure:

  • Subculturing: From each tube that showed no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and subculture it onto a fresh agar plate (nutrient agar for bacteria, Sabouraud dextrose agar for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Observation: After incubation, observe the plates for microbial growth. The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the antimicrobial properties of this compound derivatives.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solutions (Test Compounds & Standards) dilutions Perform Serial Dilutions in Broth stock->dilutions inoculate Inoculate Diluted Compounds dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Tubes (24h for Bacteria, 48h for Fungi) inoculate->incubate observe Observe for Turbidity incubate->observe determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBC_MFC_Determination_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_mbc_mfc_results Results mic_tubes Select MIC Tubes (No Visible Growth) subculture Subculture Aliquots onto Agar Plates mic_tubes->subculture incubate_plates Incubate Plates (24h for Bacteria, 48h for Fungi) subculture->incubate_plates observe_growth Observe for Microbial Growth incubate_plates->observe_growth determine_mbc_mfc Determine MBC/MFC (Lowest concentration with no growth) observe_growth->determine_mbc_mfc

Caption: Workflow for MBC/MFC Determination.

Structure-Activity Relationship (SAR) Insights

Based on the available data, the following structure-activity relationships for 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol derivatives can be inferred[1]:

  • The presence of electron-withdrawing groups on the phenyl ring at the 4th position of the pyrimidine nucleus appears to be important for antimicrobial activity.

  • The nature and position of the substituent on the phenyl ring influence the potency and spectrum of activity. For instance, chloro and bromo substitutions at the para- and ortho-positions of the phenyl ring have shown good activity.

Further research is warranted to explore a wider range of substitutions on the phenyl ring and the pyrimidine core to develop more potent and selective antimicrobial agents. Additionally, studies on the mechanism of action are crucial for understanding how these compounds exert their antimicrobial effects. Some studies on related phenylpyrimidine derivatives suggest that they may act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[2]

References

Application Notes and Protocols for 4-Phenylpyrimidin-2-ol Analogs in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 4-Phenylpyrimidin-2-ol analogs and related pyrimidine derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] The this compound scaffold, in particular, has emerged as a promising template for the development of novel anti-inflammatory agents. These compounds primarily exert their effects through the inhibition of key inflammatory mediators, most notably cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins.[2][3] This document outlines the current understanding of the anti-inflammatory applications of these analogs and provides standardized protocols for their investigation.

Data Presentation: Anti-inflammatory Activity of Pyrimidine Analogs

Compound IDAnti-inflammatory Activity (% Inhibition)[3]
1 ClHH4.9
2 HHOCH₃15.6
3 HClH17.1
4 HHCH₃18.2
5 HClCl20.7
6 HHH29.5
7 HFF47.3
8 HOCH₃H48.1
ASA ---36.5 (at 250 mg/kg)

Note: The percentage of inhibition of edema was measured in the carrageenan-induced mouse paw edema assay. ASA (Acetylsalicylic Acid) was used as a standard.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of pyrimidine derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2] Several studies have shown that certain pyrimidine analogs exhibit selective inhibition of COX-2, which is desirable as it is the inducible isoform mainly involved in the inflammatory response, potentially leading to fewer gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme.[1][4]

Beyond COX inhibition, some pyrimidine derivatives have been shown to modulate other inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the transcription factor nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response.[1]

Inflammation_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Physiological Functions Physiological Functions Prostaglandins (PGs)->Physiological Functions Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever This compound analogs This compound analogs This compound analogs->COX-2 (inducible) This compound analogs->NF-kB Pathway Potential Target Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6)->COX-2 (inducible)

Figure 1. Putative mechanism of action for this compound analogs.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-inflammatory activity of this compound analogs.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for assessing acute inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (this compound analogs)

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compounds and the reference drug orally or intraperitoneally. The vehicle control group receives only the vehicle.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Grouping Grouping Fasting->Grouping Initial Paw Volume Initial Paw Volume Grouping->Initial Paw Volume Drug Administration Drug Administration Initial Paw Volume->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition

Figure 2. Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds (this compound analogs)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and reference inhibitors.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength as per the kit's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

COX_Inhibition_Workflow Compound Dilution Compound Dilution Add Compounds Add Test Compounds and Controls Compound Dilution->Add Compounds Plate Preparation Prepare 96-well plate with Buffer, Heme, and COX-1/COX-2 Plate Preparation->Add Compounds Initiate Reaction Add Arachidonic Acid Add Compounds->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Read Plate Measure Absorbance/ Fluorescence Incubation->Read Plate Data Analysis Calculate % Inhibition, IC50, and Selectivity Index Read Plate->Data Analysis

Figure 3. Experimental workflow for in vitro COX inhibition assay.

Conclusion

This compound analogs and related diarylpyrimidine derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their primary mechanism of action involves the inhibition of COX enzymes, with a potential for COX-2 selectivity. The experimental protocols provided herein offer a standardized approach for the evaluation of their anti-inflammatory properties, facilitating further research and development in this area. Future studies should focus on synthesizing and evaluating a broader range of this compound analogs to establish a more comprehensive structure-activity relationship and to identify lead candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for Cytotoxicity Assays of 4-Phenylpyrimidin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of 4-phenylpyrimidin-2-ol derivatives on various cancer cell lines. The included methodologies for colorimetric cytotoxicity assays—MTT, XTT, and SRB—are standard procedures for in vitro drug screening and evaluation. Additionally, this document outlines the underlying apoptotic signaling pathways potentially activated by these compounds and presents a compilation of cytotoxicity data for structurally related pyrimidine derivatives to serve as a reference for expected efficacy.

Data Presentation: Cytotoxicity of Phenyl-Substituted Pyrimidine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various phenyl-substituted pyrimidine derivatives against several human cancer cell lines. This data, gathered from multiple studies, illustrates the potential cytotoxic efficacy of this class of compounds and can serve as a benchmark for new derivatives of this compound.

Table 1: Cytotoxicity (IC50, µM) of Pyrimidine Derivatives in Various Cancer Cell Lines

Compound ID/ReferenceMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)HCT-116 (Colon)Notes
Pyridopyrimidinone-Thiazole Hybrids Phenyl and 4-chlorophenyl substitutions showed high activity.[1]
K5 (4-chlorophenyl)119-15--Exhibited the highest potency against HeLa cells.[1]
Pyrazolo[3,4-d]pyrimidine Derivatives Showed cytotoxic activity in the micromolar range.[2]
Compound 5-14874.8--
Compound 7-68.7517.50--
Pyrido[2,3-d]pyrimidine Derivatives
Compound 2d->50 (strong cytotoxicity at 100 µM)---Exhibited the strongest cytotoxic effects at 50 µM.[3]
Chalcone-Linked Pyrazolo[1,5-a]pyrimidines
Compound 332.6 (MDA-MB231)----Potent against MDA-MB231 breast cancer cell line.
N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
Compound 12 (4-phenyl benzyl amine)-----IC50 of 3.7 µM in a USP1/UAF1 deubiquitinase inhibition assay.[4]
Compound 17 (3-pyridine)-----IC50 of 1.1 µM in a USP1/UAF1 deubiquitinase inhibition assay.[4]

Table 2: Additional Cytotoxicity Data for Phenyl-Substituted Pyrimidines

Compound TypeCell LineIC50 (µM)Reference
2-Alkenylimidazo[1,2-a]pyrimidines (Compound 3a)A5495.988[5]
Imidazo[1,2-a]pyrimidine Derivatives (Compound 3d)MCF-743.4[5]
Imidazo[1,2-a]pyrimidine Derivatives (Compound 4d)MCF-739.0[5]
Imidazo[1,2-a]pyrimidine Derivatives (Compound 3d)MDA-MB-23135.9[5]
Imidazo[1,2-a]pyrimidine Derivatives (Compound 4d)MDA-MB-23135.1[5]
Pyrimidine Derivative (Compound 4)A5495.50[6]
Pyrimidine Derivative (Compound 4)HCT-1169.77[6]
Pyrimidine Derivative (Compound 4)HepG27.12[6]
Pyrimidine Derivative (Compound 4)MCF-77.85[6]

Experimental Protocols

Detailed methodologies for three common cytotoxicity assays are provided below. These protocols can be adapted for the specific needs of the researcher and the cell lines being investigated.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the formazan solubilization step.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivatives.

  • XTT Labeling Mixture Preparation: Thaw the XTT labeling reagent and electron-coupling reagent at 37°C. For one 96-well plate, mix 5 mL of the XTT labeling reagent with 0.1 mL of the electron-coupling reagent.

  • Incubation with XTT: Add 50 µL of the freshly prepared XTT labeling mixture to each well. Incubate the plate for 4 to 24 hours at 37°C in a CO2 incubator, depending on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.

  • Data Analysis: The amount of formazan is directly proportional to the number of metabolically active cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell mass.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound derivatives as described in the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the total protein content. Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding in 96-well Plate Cell_Culture->Seeding Compound_Dilution Compound Dilution Treatment Compound Treatment Compound_Dilution->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay_Reagent Addition of Assay Reagent (MTT/XTT/SRB) Incubation->Assay_Reagent Measurement Absorbance Measurement Assay_Reagent->Measurement Calculation IC50 Calculation Measurement->Calculation Results Results Interpretation Calculation->Results Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Compound This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: 4-Phenylpyrimidin-2-ol as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpyrimidin-2-ol core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active compounds. Its inherent structural features, including hydrogen bonding capabilities and the potential for substitution at multiple positions, make it an attractive starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of the this compound scaffold, detailing its synthesis, biological activities, and the experimental protocols utilized in its evaluation.

Biological Activities and Applications

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery programs targeting a range of diseases. Key therapeutic areas where this scaffold has shown potential include:

  • Anti-inflammatory Agents: As inhibitors of cyclooxygenase (COX) enzymes.

  • Antifungal Agents: Targeting fungal lanosterol 14α-demethylase (CYP51).

  • Anticancer Agents: Through the inhibition of various protein kinases.

The biological activity of these derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine and phenyl rings.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for various derivatives based on the pyrimidine scaffold, illustrating their potential as enzyme inhibitors and antifungal agents.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrimidine Derivatives

Compound IDTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
L1 COX-1>100>6.5[1]
COX-215.4[1]
L2 COX-1>100>11.5[1]
COX-28.7[1]
Celecoxib COX-115.0375[1]
COX-20.04[1]
Piroxicam COX-1--[1]
COX-2-[1]

Note: Data for L1 and L2 are for structurally related pyrimidine derivatives and serve as a comparative reference.

Table 2: In Vitro Antifungal Activity of 2-Phenylpyrimidine Derivatives against Candida albicans

Compound IDTargetMIC (µg/mL)Reference
YW-01 CYP518[2]
A9 CYP51-[2]
C6 CYP510.25 - 1[2]
Fluconazole CYP51-[2]

Note: The data represents the activity of 2-phenylpyrimidine derivatives designed as CYP51 inhibitors.

Table 3: Kinase Inhibitory Activity of Phenyl-pyrimidine Derivatives

Compound IDTarget KinaseKᵢ (nM)IC₅₀ (nM)Reference
CYC116 Aurora A8.0-[3]
Aurora B9.2-[3]
Compound 10b EGFR-161[4]
VEGFR-2-141[4]
Compound 2a EGFR-209[4]
VEGFR-2-195[4]

Note: Data is for N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine and 4-thiophenyl-pyrimidine derivatives, highlighting the potential of the broader phenyl-pyrimidine scaffold.

Experimental Protocols

Synthesis of this compound Scaffold

The synthesis of the this compound core can be achieved through a multi-step process, often commencing with a Biginelli or a similar cyclocondensation reaction to form a dihydropyrimidine precursor, followed by oxidation. A general protocol is outlined below.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Biginelli-like Reaction cluster_1 Step 2: Aromatization A Ethyl Benzoylacetate F 3,4-Dihydropyrimidin-2(1H)-one Intermediate A->F B Urea B->F C Acid/Base Catalyst C->F Catalyzes D Solvent (e.g., Ethanol) D->F in E Heat (Reflux) E->F with H This compound F->H G Oxidizing Agent (e.g., DDQ, NBS) G->H Oxidizes

Caption: General synthetic workflow for this compound.

Protocol: Synthesis via Biginelli-like Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) and urea (1.2 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The dihydropyrimidine intermediate may precipitate and can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Aromatization: Dissolve the isolated dihydropyrimidin-2(1H)-one intermediate in a suitable solvent (e.g., dioxane or CCl₄).

  • Oxidation: Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or N-bromosuccinimide (NBS) portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Biological Assay Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric) [1]

This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and the colorimetric substrate N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). Prepare stock solutions of the test compounds and reference inhibitors (e.g., Celecoxib, Piroxicam) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubation: Incubate the plate for a few minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, followed immediately by the TMPD substrate.

  • Measurement: Measure the absorbance at 590 nm at regular intervals using a microplate reader to monitor the oxidation of TMPD.[1]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution - CLSI Guidelines)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Dilution: Prepare serial dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Protocol 3: PI3K/Akt Pathway Inhibition Assay (Western Blot) [1]

This protocol assesses the inhibition of Akt phosphorylation.

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.

Signaling Pathway Visualization

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Pyrimidine derivatives have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Growth S6K->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Fluorescent Labeling with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are fundamental components of nucleic acids. By chemically modifying these bases to create fluorescent analogs, researchers can introduce powerful reporter molecules into DNA and RNA. These fluorescent pyrimidine derivatives offer significant advantages over the intrinsic, but weak, fluorescence of natural nucleobases, which suffer from low quantum yields and spectral overlap with other biomolecules.[1] Modified pyrimidines can be designed to have red-shifted absorption spectra and increased quantum yields, enabling their use in complex biological environments with reduced background autofluorescence.[1]

These probes are invaluable tools for a wide range of applications, including the study of nucleic acid structure and dynamics, monitoring enzyme kinetics, detecting protein-nucleic acid interactions, and identifying epigenetic modifications.[1][2][3][4] They can be incorporated into oligonucleotides either during solid-phase synthesis using modified phosphoramidites or enzymatically using polymerases that accept the corresponding nucleoside triphosphates.[2][5][6]

Applications

Fluorescent pyrimidine derivatives have been successfully employed in numerous molecular biology and drug discovery applications:

  • Studying Nucleic Acid Structure: Isosteric (structurally similar) analogs can be incorporated into DNA or RNA with minimal perturbation to the duplex structure.[2][7] Their fluorescence is often sensitive to the local microenvironment, allowing them to report on changes in conformation, duplex melting, and the presence of lesions like abasic sites.[2][4]

  • Monitoring Enzyme Activity: Fluorescent nucleoside analogs serve as substrates for enzymes involved in nucleoside metabolism, such as 2'-deoxyribonucleoside kinases.[1] This allows for real-time monitoring of enzymatic activity, which is crucial for drug development and screening.

  • Detecting Ligand Binding: Oligonucleotides labeled with fluorescent pyrimidines can be designed to signal the binding of specific ligands, such as aminoglycoside antibiotics to the bacterial ribosomal A-site.[5][6] The binding event often induces a change in the fluorophore's environment, leading to a detectable change in fluorescence intensity or wavelength.

  • Elucidating Epigenetic Modifications: Specific derivatives can be used for the chemoselective and fluorogenic labeling of natural base modifications like 5-formylcytosine (5fC) and 5-formyluracil (5fU) in DNA and RNA.[3] This provides a direct method to study the occurrence and functional roles of these important epigenetic and epitranscriptomic marks.[3]

Photophysical Properties of Selected Pyrimidine Derivatives

The selection of a fluorescent pyrimidine analog depends on the specific experimental requirements, such as the desired excitation/emission wavelengths and sensitivity to the environment. The properties of several classes of derivatives are summarized below.

Derivative ClassExample Compound/ModificationExcitation Max (λex)Emission Max (λem)Quantum Yield (ΦF)Reference
Furano/Pyrrolo PyrimidinesFuran-modified Thymidine analog331–335 nm413–415 nmNot Specified[1]
Charge-Transfer Pyrimidinesp-methoxyphenyl pyrimidine α-amino acidNot SpecifiedVisible Region0.27–0.30 (in Methanol)[8]
Pyrimidine PhotoadductsThymine-Thymine (6-4) Photoadduct (TT)Not SpecifiedNot Specified0.21[9]
Pyrimidine PhotoadductsThymidylyl-(3'→5')-thymidine (TpT)Not SpecifiedNot Specified0.03[9]
π-Conjugated PyrimidinesTriphenylpyrimidine with dimethylamine at C4Not SpecifiedNot Specified0.63[10]
π-Conjugated PyrimidinesTriphenylpyrimidineNot SpecifiedNot Specified0.01[10]

Experimental Workflows and Protocols

The successful use of fluorescent pyrimidine derivatives involves their synthesis, incorporation into nucleic acids, and application in a specific assay.

experimental_workflow General Workflow for Pyrimidine Analog Application cluster_synthesis Synthesis cluster_incorporation Incorporation cluster_application Application & Analysis start Precursor (e.g., 5-Iodouridine) synth_nuc Synthesize Fluorescent Nucleoside Analog start->synth_nuc Chemical Modification synth_ppp Synthesize Triphosphate (for enzymatic method) synth_nuc->synth_ppp synth_phos Synthesize Phosphoramidite (for chemical method) synth_nuc->synth_phos enzymatic Enzymatic Incorporation (e.g., in vitro transcription) synth_ppp->enzymatic chemical Chemical Synthesis (Solid-Phase) synth_phos->chemical purify Purify Labeled Oligonucleotide enzymatic->purify chemical->purify assay Perform Assay (e.g., Ligand Binding) purify->assay detect Fluorescence Detection & Analysis assay->detect

Caption: General workflow from synthesis to application.

This protocol describes a two-step synthesis of a furan-modified uridine triphosphate, a substrate for RNA polymerases.[5][6]

Step 1: Synthesis of Furan-Modified Ribonucleoside (2)

  • Suspend 5-iodouridine (1.0 eq) and bis-(triphenylphosphine)-palladium(II) chloride (0.02 eq) in anhydrous dioxane.

  • Add 2-(tributylstannyl)furan (4.5 eq) to the suspension.

  • Heat the reaction mixture at 90°C for 2 hours.

  • Cool the mixture and filter it through a celite bed to remove the catalyst.

  • Evaporate the solvent. Triturate the resulting oil with hexane (3x).

  • Redissolve the solid residue in a minimal amount of hot 1:3 dichloromethane/methanol and precipitate with hexane to yield the furan-modified ribonucleoside product as an off-white solid (approx. 98% yield).[6]

Step 2: Synthesis of Furan-Modified Ribonucleoside Triphosphate (2TP)

  • Dissolve the furan-modified ribonucleoside (1.0 eq) in trimethyl phosphate and cool to 0°C.

  • Add freshly distilled POCl₃ (2.5 eq) and stir the reaction mixture for 30 hours at 0–4°C.

  • Rapidly add a solution of bis-tributylammonium pyrophosphate (5.4 eq) and tributyl amine (10.5 eq) under ice-cold conditions.

  • After 15 minutes, quench the reaction by adding 1 M triethylammonium bicarbonate buffer (TEAB, pH 7.5).

  • The final product can be purified using anion-exchange chromatography. The overall yield for the two steps is approximately 33%.[5]

This protocol uses T7 RNA polymerase to incorporate the fluorescent nucleotide from Protocol 1 into an RNA strand during in vitro transcription.[6]

  • Anneal DNA Template: Anneal an 18-mer T7 RNA polymerase consensus oligodeoxyribonucleotide promoter sequence to a synthetic DNA template designed to direct the synthesis of the desired RNA.

  • Prepare Transcription Reaction: Set up the in vitro transcription reaction in a suitable buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

  • Add Components: To the buffer, add the annealed DNA template, T7 RNA polymerase, and the required ribonucleoside triphosphates (ATP, GTP, CTP), including the synthesized furan-modified UTP (2TP).

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Purification: Stop the reaction and purify the fluorescently labeled RNA product using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: The incorporation efficiency can be analyzed using methods like phosphorimaging if radiolabeled nucleotides are also included.[6] T7 RNA polymerase has been shown to effectively incorporate this analog.[6]

detection_pathway Fluorescence-Based Ligand Detection Probe Fluorescently Labeled RNA/DNA Probe (Low Fluorescence State) Complex Probe-Ligand Complex (High Fluorescence State) Probe->Complex Binding Event Ligand Target Ligand (e.g., Antibiotic, Protein) Ligand->Complex Emission Measure Emission at λem Complex->Emission Conformational Change Enhances Fluorescence Excitation Excite at λex Excitation->Complex

Caption: Pathway for detecting a ligand binding event.

This protocol outlines the general steps for incorporating a fluorescent pyrimidine analog into a DNA oligomer using standard solid-phase synthesis.

  • Synthesize Phosphoramidite: Synthesize the 5'-protected (e.g., DMT) and 3'-activated (e.g., phosphoramidite) version of the fluorescent pyrimidine nucleoside. This three-step synthesis can achieve an overall yield of around 40%.[2]

  • Solid-Phase DNA Synthesis: Perform automated solid-phase DNA synthesis on a CPG support.

  • Coupling Step: At the desired position in the sequence, use the custom fluorescent phosphoramidite for the coupling step instead of a standard A, C, G, or T phosphoramidite. Coupling efficiencies for such analogs can be greater than 88%.[2]

  • Continue Synthesis: Complete the synthesis of the full-length oligonucleotide.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all protecting groups using standard procedures (e.g., concentrated ammonium hydroxide).

  • Purification: Purify the final fluorescently labeled DNA oligomer using HPLC or PAGE.

This protocol describes a chemoselective method for labeling existing 5-formylcytosine (5fC) or 5-formyluracil (5fU) residues in DNA or RNA.[3]

postsynthetic_workflow Post-Synthetic Labeling Workflow Start DNA/RNA containing 5-Formylpyrimidine Reaction Aldol-Type Condensation Reaction Start->Reaction Reagent Fluorogenic Probe (e.g., Trimethylindole derivative) Reagent->Reaction Product Fluorescently Labeled DNA/RNA Reaction->Product Analysis Fluorescence Readout / Primer Extension Assay Product->Analysis

Caption: Workflow for post-synthetic labeling.

  • Prepare DNA/RNA: Obtain or synthesize the oligonucleotide containing the 5-formylpyrimidine residue(s).

  • Prepare Labeling Reagent: Dissolve a fluorogenic probe, such as a 2,3,3-trimethylindole derivative, in a suitable reaction buffer.

  • Labeling Reaction: Mix the DNA/RNA sample with the labeling reagent. The reaction proceeds via an aldol-type condensation. Incubate under mild and specific conditions optimized for 5fU or 5fC to form a hemicyanine-like chromophore.[3]

  • Purification: Remove excess labeling reagent by a suitable method, such as ethanol precipitation or size-exclusion chromatography.

  • Analysis: Confirm successful labeling and quantify the product through fluorescence spectroscopy or functional assays like primer extension, which will stall at the modified, bulky site.[3]

Conclusion

Fluorescent labeling with pyrimidine derivatives is a versatile and powerful strategy in molecular biology and drug discovery. The ability to synthesize custom probes with tailored photophysical properties and incorporate them site-specifically into nucleic acids allows for detailed investigation of biological systems. The protocols outlined above provide a foundation for researchers to apply these techniques to study a wide array of molecular processes, from fundamental DNA-protein interactions to the development of novel therapeutics and diagnostics.

References

Application Notes and Protocols: 4-Phenylpyrimidin-2-ol in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] 4-Phenylpyrimidin-2-ol, existing in tautomeric equilibrium with 4-phenyl-2(1H)-pyrimidinone, is a versatile and valuable precursor for the synthesis of a diverse range of novel heterocyclic compounds. Its strategic importance lies in the reactivity of the 2-position, which can be readily functionalized to build more complex molecular architectures.

These application notes provide detailed protocols for the transformation of this compound into key intermediates and their subsequent conversion into various heterocyclic systems, including substituted pyrimidines and fused triazolopyrimidines. The methodologies described herein are foundational for drug discovery and development programs seeking to explore novel chemical space around the pyrimidine core.

Core Synthetic Workflow

The primary strategy for elaborating the this compound scaffold involves a two-step sequence:

  • Activation: Conversion of the C2-hydroxyl group into a more reactive leaving group, typically a chloro group, using phosphorus oxychloride (POCl₃). This yields the key intermediate, 2-chloro-4-phenylpyrimidine.[2]

  • Diversification: Displacement of the 2-chloro substituent via Nucleophilic Aromatic Substitution (SNAr) with a variety of nucleophiles (e.g., amines, thiols, hydrazines) to introduce molecular diversity. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[3]

G cluster_main Core Synthetic Workflow A This compound B 2-Chloro-4-phenylpyrimidine (Key Intermediate) A->B Activation (POCl₃) C Novel Heterocyclic Derivatives (Amines, Thioethers, Fused Systems) B->C Diversification (SₙAr with Nu⁻)

Caption: General workflow for synthesizing novel heterocycles from this compound.

Protocol 1: Synthesis of 2-Chloro-4-phenylpyrimidine (Key Intermediate)

This protocol details the conversion of the pyrimidinone to the highly reactive 2-chloropyrimidine intermediate. This step is crucial for subsequent nucleophilic substitution reactions.

Reaction Scheme:

(this compound to 2-Chloro-4-phenylpyrimidine)

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Toluene (or other high-boiling inert solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv) portion-wise under a fume hood. The reaction can be performed neat or in a high-boiling solvent like toluene. A catalytic amount of N,N-dimethylaniline (0.1 equiv) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with stirring. Caution: This is a highly exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-4-phenylpyrimidine by column chromatography on silica gel or recrystallization to yield the final product.

Application 1: Synthesis of 2-Amino-4-phenylpyrimidine Derivatives

This application demonstrates the utility of 2-chloro-4-phenylpyrimidine in synthesizing various N-substituted derivatives through SNAr reactions with primary and secondary amines.

G cluster_snar SₙAr Mechanism start 2-Chloro-4-phenylpyrimidine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition nuc Nucleophile (e.g., R-NH₂) nuc->intermediate product Substituted Product intermediate->product Elimination lg Cl⁻ Leaving Group intermediate->lg

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol:

  • In a reaction vessel, dissolve 2-chloro-4-phenylpyrimidine (1.0 equiv) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1-1.5 equiv).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.

Data Summary Table:

EntryAmine Nucleophile (R¹R²NH)ProductYield (%)m.p. (°C)
1Morpholine92135-137
2Benzylamine88110-112
3Aniline85148-150
4Piperidine9598-100

Application 2: Synthesis of Fused[6][7][8]Triazolo[4,3-a]pyrimidine Derivatives

This protocol describes a two-step synthesis of a fused heterocyclic system. It begins with the synthesis of a hydrazinylpyrimidine intermediate, followed by a cyclization reaction to form the triazole ring.

Step 2A: Synthesis of 2-Hydrazinyl-4-phenylpyrimidine

Protocol:

  • Dissolve 2-chloro-4-phenylpyrimidine (1.0 equiv) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 equiv) dropwise at room temperature.

  • Heat the mixture to reflux for 4-8 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture, and the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Triturate the residue with water, filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-hydrazinyl-4-phenylpyrimidine, which can often be used in the next step without further purification.

Step 2B: Cyclization to form 3-Aryl-5-phenyl-[4]triazolo[4,3-a]pyrimidine

Protocol:

  • In a flask, suspend 2-hydrazinyl-4-phenylpyrimidine (1.0 equiv) and a substituted benzoic acid (1.1 equiv) in phosphorus oxychloride (POCl₃, 5-10 equiv).

  • Add N,N-dimethylaniline (1.2 equiv) and heat the mixture at 60-80 °C for 2-4 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., saturated NaHCO₃ or dilute NaOH solution).

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure fused triazolopyrimidine derivative.

Data Summary Table:

EntryBenzoic Acid DerivativeProductYield (%)m.p. (°C)
1Benzoic Acid78215-217
24-Chlorobenzoic Acid82240-242
34-Methoxybenzoic Acid75228-230
44-Nitrobenzoic Acid85>250

References

Developing Anticancer Agents from 4-Phenylpyrimidin-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for the development of novel anticancer agents derived from the 4-Phenylpyrimidin-2-ol scaffold. This document outlines the synthesis, in vitro evaluation, and potential mechanisms of action for this class of compounds.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential in cancer therapy. The this compound core represents a promising scaffold for the design and synthesis of novel anticancer agents. Its structure allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have been shown to exhibit cytotoxic effects against various cancer cell lines by targeting key cellular pathways involved in cancer progression.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step reaction sequence. A general synthetic approach is outlined below.

General Synthetic Protocol

A common route for the synthesis of 4-substituted pyrimidine derivatives involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative, followed by further modifications. For the synthesis of this compound derivatives, a key intermediate is often a chalcone derived from acetophenone.

Protocol for the Synthesis of a this compound Derivative:

  • Step 1: Synthesis of Benzoylacetone. A mixture of benzoylacetone (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (50 ml) containing 3 drops of piperidine is refluxed for 5 hours.[1]

  • Step 2: Cyclization to form the Pyrimidine Ring. The reaction mixture is concentrated and allowed to cool. The resulting solid is collected by filtration.

  • Step 3: Recrystallization. The crude product is recrystallized from ethanol to yield the purified 1-Amino-4-methyl-6-phenylpyrimidin-2-thione.[1] Further chemical modifications can be carried out to obtain this compound and its derivatives.

In Vitro Anticancer Activity

The cytotoxic potential of newly synthesized this compound derivatives is a critical initial screening step. This is typically assessed using a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound analogues.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-acetamide DerivativesMCF-7 (Breast)3.42 - 23.32Doxorubicin2.07
A549 (Lung)5.97 - 22.01Erlotinib19.26
Pyridopyrimidinone-thiazole HybridsMCF-7 (Breast)>100 (for some)--
HeLa (Cervical)15 - >100--
4-Indazolylpyrimidine DerivativesA431 (Skin)0.55--
NCI-H1975 (Lung)0.47--
Imine-pyrazolopyrimidinonesPC3 (Prostate)Low micromolar--
MCF-7 (Breast)Low micromolar--
Indazol-pyrimidine DerivativesMCF-7 (Breast)1.629 - 4.798Staurosporine8.029

Table 1: Summary of in vitro cytotoxicity data for various pyrimidine derivatives against human cancer cell lines.[2][3][4][5][6]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 × 10³ to 5 × 10³ cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action Studies

Understanding the mechanism by which this compound derivatives exert their anticancer effects is crucial for further development. Potential mechanisms include inhibition of protein kinases, topoisomerases, and induction of apoptosis.

Kinase Inhibition

Several pyrimidine derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR).[5][9]

Topoisomerase Inhibition

Some pyrimidine-based compounds have been shown to inhibit topoisomerases I and II, enzymes that are essential for DNA replication and repair.[10] This inhibition leads to DNA damage and subsequent cell death.

Induction of Apoptosis and Cell Cycle Arrest

Many anticancer agents, including pyrimidine derivatives, induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by cell cycle arrest at specific checkpoints, such as G2/M.[4][5][10]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for evaluating anticancer agents and a potential signaling pathway affected by this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity mechanism Mechanism of Action (e.g., Kinase Assay, Apoptosis) cytotoxicity->mechanism xenograft Xenograft Animal Models mechanism->xenograft toxicity Toxicity Assessment xenograft->toxicity signaling_pathway compound This compound Derivative kinase Protein Kinase (e.g., EGFR, Aurora) compound->kinase Inhibition downstream Downstream Signaling kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis

References

Application Notes: Structure-Activity Relationship of 4-Phenylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationships (SAR) of 4-phenylpyrimidine analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine scaffold is a privileged structure in drug discovery, and the addition of a phenyl group at the 4-position creates a core that has been extensively explored for the development of potent inhibitors of various protein kinases and as anticancer agents.[1]

General Structure-Activity Relationships

The biological activity of 4-phenylpyrimidine analogs is highly dependent on the nature and position of substituents on both the pyrimidine and the phenyl rings. These modifications influence the compound's binding affinity to target proteins, selectivity, and pharmacokinetic properties.

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the 4-phenyl ring play a crucial role in modulating biological activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups, like methoxy, can significantly impact potency and selectivity.[2][3] For instance, the presence of a 2,6-dichlorophenyl moiety has been associated with broad-spectrum tyrosine kinase inhibition, while a 3,5-dimethoxyphenyl group can confer high selectivity for fibroblast growth factor receptor (FGFr) tyrosine kinase.[2]

  • Substituents at the 2-Position of the Pyrimidine Ring: The 2-position of the pyrimidine ring is a key site for modification to enhance potency and introduce desirable physicochemical properties. The introduction of arylamino groups at this position has been shown to yield potent p21-activated kinase 1 (PAK1) inhibitors.[4] Further modifications, such as the incorporation of a 1,2-dimethylpiperazine pendant domain, can lead to compounds with significant anti-proliferative activity in cancer cell lines.[4]

  • Substituents at the 5-Position of the Pyrimidine Ring: The 5-position of the pyrimidine ring offers another avenue for SAR exploration. The incorporation of a bromide at this position, in combination with other favorable substitutions, has been shown to enhance PAK1 inhibitory activity.[4]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the pyrimidine core can lead to novel scaffolds with unique biological profiles. For example, phenylpyrazolo[3,4-d]pyrimidines have been investigated as multi-target kinase inhibitors, showing activity against EGFR, VEGFR-2, and Topo-II.[5]

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following tables summarize the quantitative data for various 4-phenylpyrimidine analogs and related pyrimidine derivatives, highlighting their inhibitory concentrations (IC50) against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Phenylpyrazolo[3,4-d]pyrimidine Analogs [5]

CompoundMCF-7 (µM)HCT116 (µM)HePG-2 (µM)
5b >100>100>100
5i 1.111.892.01
9e 12.415.613.5
Doxorubicin 0.460.550.62

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs [2]

CompoundPDGFr (µM)FGFr (µM)EGFr (µM)c-src (µM)
4b 1.110.130.450.22
4e >500.060>50>50
6c ----

Note: Data is compiled from the cited literature. The specific structures of the compounds can be found in the corresponding references.

Mandatory Visualization

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[6][7][8] Many pyrimidine-based inhibitors target components of this pathway.[9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cell_Survival Cell Survival mTORC1->Cell_Survival Experimental_Workflow Compound_Synthesis Compound Synthesis (4-Phenylpyrimidine Analogs) Compound_Treatment Compound Treatment Compound_Synthesis->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

Troubleshooting & Optimization

troubleshooting low yield in 4-Phenylpyrimidin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Phenylpyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide standardized protocols for analysis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction is resulting in a very low yield, and TLC analysis shows a significant amount of unreacted starting materials. What are the common causes and how can I improve the conversion?

A1: Low conversion is a frequent issue in pyrimidine synthesis and can often be traced back to suboptimal reaction conditions or reagent quality.[1][2] Key factors to investigate include:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. The reaction, typically a condensation between an active methylene compound (like ethyl benzoylacetate) and urea, is often base-catalyzed (e.g., using sodium ethoxide). In other pyrimidine syntheses, like the Biginelli reaction, both Brønsted and Lewis acids are used and have been shown to significantly improve yields over uncatalyzed methods.[3][4]

  • Reaction Temperature and Time: The reaction may require specific temperature control to proceed to completion. Insufficient heating may lead to a slow or incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]

  • Solvent Effects: The polarity of the solvent can significantly influence reaction rates and yields.[4] While ethanol is commonly used for this type of condensation, exploring other solvents or even solvent-free conditions might improve the outcome.

  • Purity and Stoichiometry of Reagents: Ensure that all starting materials are of high purity, as impurities can introduce side reactions.[4] Accurately calculated molar ratios are essential for preventing the incomplete conversion of the limiting reagent.[2]

  • Moisture: The presence of water can lead to the hydrolysis of intermediates or the base catalyst, hindering the reaction. Using anhydrous conditions is often recommended.[1]

G start Low Yield & Unreacted Starting Material check_catalyst Is the catalyst active and concentration optimal? start->check_catalyst check_conditions Are reaction time and temperature optimized? check_catalyst->check_conditions Yes action_catalyst Verify catalyst activity. Optimize concentration or screen alternative catalysts. check_catalyst->action_catalyst No check_reagents Are reagents pure and stoichiometry correct? check_conditions->check_reagents Yes action_conditions Monitor reaction by TLC. Adjust temperature and/ or extend reaction time. check_conditions->action_conditions No check_solvent Is the solvent appropriate? check_reagents->check_solvent Yes action_reagents Use high-purity reagents. Verify molar ratios. Ensure anhydrous conditions. check_reagents->action_reagents No action_solvent Screen alternative solvents with different polarities. check_solvent->action_solvent No end_node Improved Yield check_solvent->end_node Yes action_catalyst->check_conditions action_conditions->check_reagents action_reagents->check_solvent action_solvent->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My reaction mixture shows several unexpected spots on the TLC plate. What are the possible side reactions?

A2: The formation of byproducts is a common challenge that reduces the yield of the desired this compound. Depending on the specific precursors used, several side reactions can occur:

  • Self-Condensation: The active methylene compound (e.g., ethyl benzoylacetate) can undergo self-condensation (a Claisen condensation) under basic conditions, leading to impurities.

  • Alternative Cyclizations: In related pyrimidine syntheses like the Biginelli reaction, a competing Hantzsch-type reaction can occur, especially at higher temperatures, leading to the formation of a dihydropyridine byproduct instead of the desired pyrimidinone.[1][2]

  • Incomplete Cyclization: Intermediates, such as the initial adduct between urea and the ketoester, may fail to cyclize completely, remaining in the reaction mixture.

  • Decomposition: Harsh reaction conditions (e.g., high temperature or prolonged reaction times) can lead to the degradation of starting materials, intermediates, or the final product.[2]

G cluster_main Main Reaction Pathway cluster_side Side Reactions reactants Ethyl Benzoylacetate + Urea main_intermediate Acyclic Intermediate reactants->main_intermediate Condensation side_product_1 Self-Condensation Product (e.g., Dehydroacetic acid derivative) reactants->side_product_1 Self-Condensation product This compound (Desired Product) main_intermediate->product Cyclization side_product_2 Other Heterocycles (e.g., Hantzsch-type) main_intermediate->side_product_2 Alternative Cyclization

Caption: Potential main and side reaction pathways.

Q3: How can I reliably identify my product and characterize the impurities that are lowering my yield?

A3: Proper characterization is essential for troubleshooting. A combination of chromatographic and spectroscopic techniques should be employed:

  • Thin Layer Chromatography (TLC): The first step to quickly assess reaction completion and the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts.[5]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the molecular structure of the synthesized product and can help elucidate the structures of isolated impurities.[6]

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts based on their mass-to-charge ratio.[6]

    • Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the product, such as N-H, C=O, and aromatic C=C bonds, confirming the formation of the pyrimidine ring.[7]

Data Presentation & Experimental Protocols

Influence of Reaction Parameters on Yield

The following table summarizes hypothetical but representative data on how varying reaction conditions can impact the final yield of this compound, based on common optimization strategies.[3]

Entry Catalyst (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaOEt (1.1)Ethanol80 (Reflux)655
2NaOEt (1.1)Ethanol501240
3NaOEt (1.1)DMF80665
4NaOEt (1.5)Ethanol80 (Reflux)662
5t-BuOK (1.1)THF66 (Reflux)858
6NaOEt (1.1)None100275
Key Experimental Protocols

This protocol describes a common method for synthesizing the title compound.

G start Setup step1 Dissolve Sodium in Absolute Ethanol start->step1 step2 Add Urea and Ethyl Benzoylacetate step1->step2 step3 Reflux Reaction Mixture (Monitor by TLC) step2->step3 step4 Cool and Neutralize with Acetic Acid step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Water and Cold Ethanol step5->step6 end_node Dry Crude Product step6->end_node

References

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of pyrimidine synthesis. Here, you will find detailed information to optimize your reaction conditions, overcome common challenges, and enhance the efficiency of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields in my Biginelli reaction. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent issue.[1] Several factors can contribute to this problem:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong acids like HCl, these can sometimes lead to side reactions.[1][2] Experimenting with milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts can significantly improve yields and simplify the work-up procedure.[1][2]

  • Inappropriate Reaction Temperature: Temperature plays a crucial role. While some reactions may proceed at room temperature, heating is often necessary to drive the reaction to completion. Optimization studies often show that temperatures between 80°C and 100°C are optimal, but this is highly dependent on the specific substrates used.[1]

  • Poor Solvent Choice: The solvent affects the solubility of reactants and reaction rates. Although ethanol is commonly used, solvent-free conditions have been reported to be highly effective, often resulting in shorter reaction times and higher yields.[1]

  • Incorrect Reactant Stoichiometry: While a 1:1:1 molar ratio of the aldehyde, β-ketoester, and urea (or thiourea) is standard, using a slight excess (1.2-1.5 equivalents) of the urea component can sometimes improve the yield.[2]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction. Ensure that the aldehyde, β-dicarbonyl compound, and urea/thiourea are of high purity.[2]

Q2: My Biginelli reaction is producing a significant amount of a yellow, fluorescent byproduct. What is this compound and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[3]

Here are some troubleshooting steps to minimize the formation of the DHP byproduct:

  • Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[3]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may favor one pathway over the other.[3]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.[3]

Q3: I am struggling with the Pinner synthesis of pyrimidines, observing low yields and a complex mixture of byproducts. What are the common side reactions?

A3: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be prone to several side reactions that lead to low yields and purification challenges.[3] Common side reactions include:

  • Self-condensation of the 1,3-dicarbonyl compound.

  • Hydrolysis of the amidine starting material.

  • Incomplete cyclization.

The purity of the amidine salt is also a critical factor for the success of the reaction.[3]

Q4: How can I troubleshoot an incomplete cyclization in my Pinner reaction?

A4: Incomplete cyclization in the Pinner synthesis can be attributed to insufficient activation of the carbonyl group or steric hindrance. Here are some strategies to drive the reaction forward:

  • Addition of a Catalyst: If you are not already using one, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]

  • Extended Reaction Time: Some cyclization reactions are slow and may require longer reaction times to proceed to completion.

  • Alternative Substrates: If steric hindrance is suspected to be an issue, consider using a more reactive 1,3-dicarbonyl equivalent.[3]

Troubleshooting Guides

Biginelli Reaction: Low Yield

Biginelli_Troubleshooting_Low_Yield start Low Yield in Biginelli Reaction check_catalyst Review Catalyst - Type - Loading start->check_catalyst check_temp Evaluate Reaction Temperature start->check_temp check_solvent Assess Solvent Conditions start->check_solvent check_reactants Verify Reactant - Purity - Stoichiometry start->check_reactants optimize_catalyst Action: Test Lewis Acids (e.g., FeCl3, ZnCl2) or Solid Catalysts check_catalyst->optimize_catalyst optimize_temp Action: Adjust Temperature (e.g., 80-100°C) Monitor with TLC check_temp->optimize_temp optimize_solvent Action: Try Solvent-Free Conditions or Different Polar Solvents check_solvent->optimize_solvent optimize_reactants Action: Use High Purity Reactants. Try Slight Excess of Urea check_reactants->optimize_reactants end Improved Yield optimize_catalyst->end optimize_temp->end optimize_solvent->end optimize_reactants->end

Pinner Synthesis: Side Product Formation

Pinner_Troubleshooting_Side_Products start Side Products in Pinner Synthesis check_conditions Verify Anhydrous Conditions start->check_conditions check_amidine Check Amidine Quality start->check_amidine check_base Review Base - Type - Stoichiometry start->check_base check_temp Evaluate Reaction Temperature start->check_temp action_conditions Action: Use Oven-Dried Glassware & Inert Atmosphere check_conditions->action_conditions action_amidine Action: Use Freshly Prepared or Purified Amidine Hydrochloride check_amidine->action_amidine action_base Action: Optimize Base (e.g., NaOEt, K2CO3) and Stoichiometry check_base->action_base action_temp Action: Optimize Temperature Monitor by TLC to Avoid Decomposition check_temp->action_temp end Minimized Side Products action_conditions->end action_amidine->end action_base->end action_temp->end

Data Presentation

Optimization of Biginelli Reaction Conditions
CatalystSolventTemperature (°C)TimeYield (%)
HCl (catalytic)EthanolReflux1.5 h~60-70%
Yb(OTf)₃Solvent-freeNot SpecifiedShorter TimeIncreased Yield
Benzyltriethylammonium ChlorideSolvent-free10030-45 min>85%[4]
Sulfamic AcidSolvent-free (Microwave)Not Specified (300W)2-5 min88-95%[4]
Dicalcium Phosphate Dihydrate (7 mol%)EthanolReflux45 minGood Results
HCl (20 mol%)Water9030 minMaximum Yield[5]
Comparison of Pyrimidine Synthesis Methods
MethodKey ReagentsCatalystSolventReaction TimeTemperature (°C)Yield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours5290.2%[4]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100>85%[4]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150Up to 93%[4]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%[4]

Experimental Protocols

Detailed Protocol for a Classical Biginelli Reaction

This protocol describes the synthesis of a dihydropyrimidinone (DHPM) using a classical acid-catalyzed Biginelli reaction.

Materials:

  • Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol

  • Urea: 15 mmol

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and 5 mL of 95% ethanol.

  • Acid Addition: Add a catalytic amount of concentrated HCl (e.g., 0.2 mL) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at reflux for 1.5 to 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[3]

Detailed Protocol for a Pinner Pyrimidine Synthesis

This protocol provides a general method for the synthesis of a substituted pyrimidine via the Pinner reaction.

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone): 10 mmol

  • Amidine hydrochloride: 10 mmol

  • Base (e.g., Sodium ethoxide): 11 mmol

  • Anhydrous Ethanol

  • Dry glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere to maintain anhydrous conditions.

  • Base and Amidine Reaction: In a round-bottom flask, dissolve the amidine hydrochloride (10 mmol) in anhydrous ethanol. To this solution, add the base (11 mmol) and stir for 30 minutes at room temperature.

  • Addition of Dicarbonyl: Slowly add the 1,3-dicarbonyl compound (10 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to obtain the desired pyrimidine.[3]

Reaction Mechanism and Workflow Diagrams

Biginelli_Mechanism

General_Experimental_Workflow start Start: Define Target Pyrimidine select_method Select Synthesis Method (e.g., Biginelli, Pinner) start->select_method gather_reagents Gather & Purify Starting Materials select_method->gather_reagents setup_reaction Setup Reaction (Anhydrous/Inert if needed) gather_reagents->setup_reaction run_reaction Run Reaction (Control Temp. & Time) setup_reaction->run_reaction monitor_progress Monitor Progress (TLC) run_reaction->monitor_progress workup Reaction Work-up (Quenching, Extraction) monitor_progress->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Pyrimidine Product characterization->end

References

Technical Support Center: 4-Phenylpyrimidin-2-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Phenylpyrimidin-2-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physical properties?

This compound (CAS No: 38675-31-9) is a heterocyclic organic compound.[1][2] It belongs to the pyrimidine derivative class, which is of significant interest in medicinal chemistry and pharmaceutical development.[3] Understanding its physical properties is crucial for developing an effective purification strategy.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 38675-31-9[1][2]
Molecular Formula C₁₀H₈N₂O[1][2]
Molecular Weight 172.18 g/mol [1][2]
Melting Point 240-241 °C[4]
Appearance Solid crystalline form[3]
pKa 8.50 ± 0.10 (Predicted)[4]
Flash Point 240 °C[1]

Q2: What are the most common impurities in a typical synthesis of this compound?

While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., substituted chalcones, guanidine hydrochloride), reagents, and side-products from competing reactions.[5] The synthesis of pyrimidine derivatives can involve multi-step reactions, increasing the possibility of various impurities.[6][7]

Q3: What are the primary methods for assessing the purity of this compound?

Purity assessment is critical after any purification step. The most common and effective methods include:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess the number of components in a mixture.[8]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity percentage with high accuracy.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[3][10]

  • Melting Point Determination: A sharp melting point close to the literature value (240-241 °C) indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[3]

Purification Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Scenario 1: Recrystallization Issues

Q: My product is not crystallizing from the solution upon cooling. What should I do?

A: Failure to crystallize is often due to supersaturation or the use of an excessive amount of solvent.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a single crystal ("seed crystal") to the supersaturated solution to initiate crystallization.

  • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent and re-cool.

  • Change Solvent System: The compound may be too soluble in the chosen solvent even at low temperatures. Consider adding an "anti-solvent" (a solvent in which the compound is insoluble, but which is miscible with the primary solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly.[12]

Q: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase upon cooling.[13][14] This is undesirable as the oil can trap impurities.

  • Reheat and Agitate: Reheat the solution to dissolve the oil. Then, allow it to cool much more slowly while agitating vigorously to promote crystal formation over oiling.

  • Use More Solvent: The boiling point of the solvent may be too high, causing the solute to melt. Adding more solvent can lower the saturation point, sometimes preventing oiling.

  • Change Solvents: The best solution is often to switch to a different recrystallization solvent, preferably one with a lower boiling point or one in which the compound has a slightly lower solubility at elevated temperatures.[14]

G start Recrystallization Problem check_oiling Did the compound 'oil out'? start->check_oiling check_crystals No crystals formed? start->check_crystals check_oiling->check_crystals No solution_oiling1 Reheat solution, add more solvent, and cool slowly with agitation. check_oiling->solution_oiling1 Yes solution_crystals1 Induce crystallization: - Scratch flask - Add seed crystal check_crystals->solution_crystals1 Yes solution_oiling2 Change to a lower-boiling point solvent. solution_oiling1->solution_oiling2 end_node Pure Crystals solution_oiling2->end_node solution_crystals2 Reduce solvent volume or add an anti-solvent. solution_crystals1->solution_crystals2 solution_crystals2->end_node

Caption: Troubleshooting decision tree for common recrystallization problems.

Scenario 2: Column Chromatography Challenges

Q: I am having trouble separating my product from a close-running impurity on a silica gel column. What can I do?

A: Poor separation in flash chromatography is a common issue.[15]

  • Optimize Solvent System (Eluent): The polarity of the eluent is critical. Test various solvent systems using TLC to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity. A good target Rf for the product is between 0.2 and 0.4 for optimal separation.

  • Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), start with a low-polarity eluent and gradually increase the polarity by adding more of the polar solvent. This can help separate compounds with similar polarities.[15]

  • Column Dimensions: Use a longer, thinner column for difficult separations. The increased surface area of the stationary phase improves resolution.

  • Sample Loading: Ensure the sample is loaded onto the column in a very concentrated, narrow band. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel, is often superior to wet loading for achieving a narrow band.[16]

Q: My product appears to be degrading on the silica gel column. How can I prevent this?

A: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.

  • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount (0.5-2%) of a base like triethylamine or ammonia.[15]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded-phase silica like C18 (for reverse-phase chromatography).

G start Crude this compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity decision Purity Acceptable? assess_purity->decision purification_step Select Purification Method decision->purification_step No pure_product Pure Product (>95%) decision->pure_product Yes recrystallization Recrystallization purification_step->recrystallization High Polarity Impurities chromatography Column Chromatography purification_step->chromatography Close Polarity Impurities recrystallization->assess_purity chromatography->assess_purity

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for purifying this compound by recrystallization.[17] The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.

  • Solvent Selection: Based on the polar nature of the pyrimidinol ring, polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetone or ethyl acetate should be tested.[17]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[13][17]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[17]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Protocol 2: Flash Column Chromatography

This method is suitable for separating compounds with different polarities.

  • TLC Analysis: First, determine an appropriate eluent (solvent system) using TLC. The ideal system should give the target compound an Rf value of approximately 0.2-0.4. A common starting point for compounds like this could be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[8]

  • Column Packing: Prepare a glass column with a cotton plug and a layer of sand at the bottom. Fill the column with silica gel (230-400 mesh) as a slurry in the chosen eluent or by dry packing, ensuring there are no air bubbles.[16] Add a protective layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and pre-adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[15]

  • Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in small, sequential fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during pyrimidine synthesis. The information is presented in a practical, question-and-answer format to help you optimize your experimental outcomes.

I. Troubleshooting Guides & FAQs

This section is divided by reaction type, focusing on the most common pyrimidine synthesis methodologies.

A. The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea). While highly efficient, it can be prone to several side reactions.[1]

Frequently Asked Questions (FAQs):

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter being formed from the decomposition of urea at elevated temperatures. This reaction pathway competes with the desired Biginelli condensation.[2][3]

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Choice: The selection of a catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote one pathway over the other.[2]

  • Order of Addition: Adding the urea as the final reactant may, in some cases, help to minimize its decomposition into ammonia.[2]

Q2: I am observing a significant amount of unreacted starting materials and a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and solutions?

A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For Brønsted acids like HCl, confirm that the concentration is appropriate.[2]

  • Reaction Time and Temperature: The reaction may necessitate a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is commonly used, other solvents or solvent-free conditions have been demonstrated to improve yields for certain substrates.[2]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[4]

Q3: My crude product is difficult to purify, and I suspect the formation of Knoevenagel condensation products. How can I confirm and mitigate this?

A3: The Knoevenagel condensation between the aldehyde and the β-ketoester is a significant side reaction.[4][5] This reaction forms an α,β-unsaturated dicarbonyl compound, consuming the starting materials and complicating purification.

Troubleshooting Steps:

  • Lower Reaction Temperature: This can disfavor the Knoevenagel condensation.[4]

  • Use a Milder Catalyst: A less aggressive catalyst may reduce the rate of this side reaction.[4]

Q4: My reaction has stalled, and I have isolated an uncyclized, open-chain intermediate. How can I drive the reaction to completion?

A4: The failure of the open-chain ureide intermediate to cyclize is often due to insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack by the urea nitrogen.[5]

Troubleshooting Steps:

  • Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can facilitate the final cyclization-dehydration step.[5]

  • Increase Temperature: Heating the reaction mixture, for instance, to reflux in a suitable solvent like ethanol or THF, can provide the necessary activation energy for ring closure.[5]

B. The Pinner Pyrimidine Synthesis

The Pinner synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine.[6] Key challenges in this synthesis often relate to the stability of the reactants and intermediates.

Frequently Asked Questions (FAQs):

Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?

A1: Side reactions in the Pinner synthesis can arise from several sources, including the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also a critical factor.[2]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[2]

  • Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2]

Q2: I suspect hydrolysis of my amidine or reaction intermediates is occurring. What are the signs, and how can this be prevented?

A2: Hydrolysis is a major competing reaction in the Pinner synthesis. The amidine starting material or key intermediates can react with water, leading to undesired byproducts such as esters and consuming your reagents.[5][7]

Mitigation Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). All glassware should be thoroughly oven-dried before use. It is also advisable to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the imidate hydrochloride (Pinner salt) in situ.[5][8] This ensures strictly anhydrous acidic conditions.

  • Amidine Purity: Utilize high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.[5]

Q3: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A3: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[2]

Troubleshooting Steps:

  • Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

  • Reaction Time: Some cyclizations are slow and may require extended reaction times.[2]

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[2]

II. Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield

This table summarizes the effectiveness of various catalytic systems for the synthesis of a model dihydropyrimidine.

Catalyst System1,3-Dicarbonyl CompoundYield (%)Reference
CuCl / conc. H₂SO₄Ethyl acetoacetate90.5[9]
PTSA / conc. HClAcetoacetamide>90[9]
conc. HClAcetoacetamide>90[9]
FeCl₃•6H₂OAcetoacetamide>90[9]
Dicalcium Phosphate Dihydrate (DCPD) (7 mol%)Acetylacetone95[5]

Conditions: Benzaldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), urea (1.5 mmol) at reflux. Data compiled from various literature sources for representative Biginelli reactions.[5][9]

Table 2: Comparison of Yields in Different Biginelli Reaction Routes

This table illustrates how the synthetic route, based on the presumed intermediate, can influence the final product yield.

Reaction Route IntermediateYield (%)Reference
Iminium (Route A, one-pot)58[10]
Iminium (Route B)62[10]
Enamine (Route C)31[10]
Enamine (Route D)40[10]
Knoevenagel38[10]

Conditions: Benzaldehyde, ethyl acetoacetate, and urea. The different routes involve variations in the order of addition and pre-formation of intermediates.[10]

III. Experimental Protocols

Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.[2]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]

  • Stir the mixture at a controlled temperature of 60°C.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]

  • Add a small amount of ethanol and stir for 5 minutes.[2]

  • Filter the solid product and wash with cold ethanol.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: General Pinner Synthesis of a Substituted Pyrimidine Under Anhydrous Conditions

This protocol is based on the classical Pinner condensation and emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.[5]

Reagents:

  • β-Diketone (e.g., Acetylacetone): 1 equivalent

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

  • Sodium Ethoxide (or other strong base): 1.1 equivalents

  • Anhydrous Ethanol

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under inert atmosphere), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.[5]

  • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[5]

  • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.[5]

IV. Visualizations

Biginelli_Troubleshooting start Start: Low Yield or Impure Product check_byproduct Identify Byproduct(s) (TLC, NMR, MS) start->check_byproduct fluorescent_byproduct Yellow, Fluorescent Byproduct? check_byproduct->fluorescent_byproduct Byproduct Detected unreacted_sm Mainly Unreacted Starting Materials check_byproduct->unreacted_sm No Major Byproduct hantzsch Hantzsch Dihydropyridine Byproduct fluorescent_byproduct->hantzsch Yes knoevenagel Knoevenagel Adduct or Uncyclized Intermediate fluorescent_byproduct->knoevenagel No sol_hantzsch Solution: - Lower Reaction Temp. - Change Catalyst - Alter Order of Addition hantzsch->sol_hantzsch sol_knoevenagel Solution: - Increase Catalyst Conc. - Increase Temperature - Use Milder Catalyst knoevenagel->sol_knoevenagel sol_unreacted Solution: - Check Catalyst Activity - Increase Reaction Time/Temp. - Check Reagent Purity unreacted_sm->sol_unreacted

Caption: Troubleshooting workflow for the Biginelli reaction.

Pinner_Troubleshooting start Start: Low Yield in Pinner Synthesis check_conditions Review Reaction Conditions start->check_conditions hydrolysis Suspect Hydrolysis? check_conditions->hydrolysis Complex Mixture incomplete_cyclization Incomplete Cyclization? check_conditions->incomplete_cyclization Intermediate Isolated sol_hydrolysis Solution: - Use Anhydrous Solvents - Oven-Dry Glassware - Inert Atmosphere (N2/Ar) - Check Amidine Purity hydrolysis->sol_hydrolysis sol_cyclization Solution: - Add/Change Catalyst - Increase Reaction Time - Consider Alternative Substrate incomplete_cyclization->sol_cyclization

Caption: Troubleshooting workflow for the Pinner synthesis.

Biginelli_vs_Hantzsch cluster_0 Biginelli Pathway cluster_1 Hantzsch Pathway (Side Reaction) aldehyde1 Aldehyde biginelli_product Dihydropyrimidinone (DHPM) aldehyde1->biginelli_product ketoester1 β-Ketoester ketoester1->biginelli_product urea Urea urea->biginelli_product ammonia Ammonia (from Urea decomposition) urea->ammonia High Temp. aldehyde2 Aldehyde hantzsch_product 1,4-Dihydropyridine (DHP) aldehyde2->hantzsch_product ketoester2a β-Ketoester (1 eq.) ketoester2a->hantzsch_product ketoester2b β-Ketoester (1 eq.) ketoester2b->hantzsch_product ammonia->hantzsch_product

Caption: Biginelli vs. Hantzsch reaction pathways.

References

stability and degradation of 4-Phenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 4-Phenylpyrimidin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container, in an inert atmosphere (e.g., nitrogen or argon), at room temperature.[1][2] Proper storage is crucial to prevent degradation from atmospheric moisture and oxygen.

Q2: What is the expected solubility of this compound?

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemistry of related pyrimidine and heterocyclic compounds, the potential degradation pathways for this compound include:

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions.

  • Oxidation: The phenyl and pyrimidine rings can undergo oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or ring-opened products.[3]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products. Photo-oxidation is a common pathway for related nitrogen-containing heterocyclic compounds.[1]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of oxygen.

Q4: Are there any known biological targets or signaling pathways for this compound?

A4: While the specific biological targets of this compound are not definitively established in the available literature, analogs with a phenylpyrimidine scaffold have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][5][6] Furthermore, many pyrimidine derivatives are known to act as kinase inhibitors.[3] Therefore, a plausible, yet hypothetical, target could be a protein kinase involved in cellular signaling pathways related to inflammation or cell proliferation.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
Potential Cause Troubleshooting Step
Compound Degradation Verify the storage conditions. Ensure the compound has been stored in a dry, inert atmosphere. Consider re-purifying the compound if degradation is suspected.
Solvent Instability Prepare fresh solutions for each experiment. Some organic solvents can contain impurities (e.g., peroxides in older ethers or THF) that can react with the compound.
pH Effects If working in aqueous solutions, buffer the solution to an appropriate pH. The predicted pKa of 8.50 suggests that the compound's charge state will change in basic conditions, which could affect its stability and activity.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Step
Forced Degradation The appearance of new peaks may indicate degradation. This is more likely if the sample was exposed to harsh conditions (e.g., strong acid/base, high heat, light). To identify the cause, conduct systematic forced degradation studies (see Experimental Protocols section).
Sample Preparation Artifacts Ensure that the sample preparation method itself is not causing degradation. For example, excessive heating during dissolution or the use of reactive solvents should be avoided.
Contamination Rule out contamination from glassware, solvents, or other reagents. Run a blank injection to check for system contamination.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table is provided as a template for researchers to summarize their own findings from forced degradation studies.

Stress Condition Conditions Time (hours) % Degradation Major Degradation Products (if identified)
Acid Hydrolysis 0.1 M HCl, 60°C2, 4, 8, 24
Base Hydrolysis 0.1 M NaOH, 60°C2, 4, 8, 24
Oxidation 3% H₂O₂, RT2, 4, 8, 24
Photolytic UV light (254 nm), RT2, 4, 8, 24
Thermal 80°C, solid state24, 48, 72

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C. Take aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Take aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature. Take aliquots at specified time points and dilute with the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be kept in the dark. Analyze samples at various time points.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C. Analyze the compound at different time intervals.

  • Analysis: Analyze all samples by a suitable stability-indicating analytical method, such as HPLC or LC-MS (see Protocol 2).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolytic (UV light, RT) stock->photo thermal Thermal (80°C, solid) stock->thermal hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms Characterize unknown peaks

Caption: Experimental workflow for forced degradation studies.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->receptor Binds ras Ras receptor->ras Activates compound This compound mek MEK compound->mek Inhibits raf Raf ras->raf raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription Phosphorylates response Cellular Response (Proliferation, Survival) transcription->response

References

Technical Support Center: Enhancing the Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with pyrimidine-based compounds, particularly concerning their solubility.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrimidine-based compounds exhibit poor aqueous solubility?

A1: The limited water solubility of numerous pyrimidine derivatives can be attributed to several physicochemical characteristics. Factors contributing to poor solubility include high molecular weight, lipophilicity (high LogP), and strong crystal lattice energy due to the planar and symmetrical nature of the pyrimidine ring. These properties make it energetically unfavorable for water molecules to effectively solvate the compound.[1]

Q2: What are the primary strategies for improving the aqueous solubility of my pyrimidine compound?

A2: There are two main approaches to enhance the aqueous solubility of pyrimidine-based compounds:

  • Chemical Modifications: This involves altering the molecule's structure to introduce more polar functional groups or disrupt planarity, which can reduce crystal packing energy.[2][3]

  • Formulation Strategies: These methods focus on the drug delivery system without changing the chemical entity of the active pharmaceutical ingredient (API).[1] Common formulation techniques include pH adjustment, use of co-solvents, solid dispersions, complexation with cyclodextrins, and nanosuspensions.[4][5]

Q3: How does pH influence the solubility of pyrimidine compounds?

A3: The pH of the aqueous medium can significantly impact the solubility of pyrimidine compounds, particularly those containing ionizable functional groups. For pyrimidines that are weak bases, their solubility generally increases in more acidic conditions (lower pH) due to the formation of more soluble protonated species. Conversely, for pyrimidines with acidic functionalities, solubility is enhanced in more basic environments (higher pH).[1] Therefore, adjusting the pH of your buffer or formulation can be a straightforward and effective method to improve solubility.[5]

Q4: My compound is dissolved in a DMSO stock, but precipitates when added to my aqueous assay buffer. Why does this happen and how can I prevent it?

A4: This is a common issue known as "compound crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is poorly soluble. This leads to supersaturation and subsequent precipitation.[6]

To prevent this, you can:

  • Lower the final compound concentration: This is the most direct solution.[6]

  • Decrease the final DMSO concentration: While DMSO is a good solvent, high concentrations can be toxic to cells and can also promote precipitation upon dilution. Aim for a final DMSO concentration of less than 1%, and ideally below 0.1% for cell-based assays.[6]

  • Use a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution, for example, from 100% DMSO to 50% DMSO/buffer, and then to the final low DMSO concentration in the assay buffer.[6]

  • Increase mixing energy: Vortexing or rapid pipetting during dilution can help to keep the compound in solution longer.[6]

Q5: Can I use temperature to improve the solubility of my pyrimidine compound?

A5: For many compounds, increasing the temperature will increase solubility. However, the extent of this effect varies. It is crucial to be cautious as elevated temperatures can potentially lead to the degradation of your compound. It is advisable to perform stability studies at the intended temperature before relying on this method for solubility enhancement.[5]

Troubleshooting Guides

Issue 1: Inconsistent or shallow dose-response curves in biological assays.
  • Possible Cause: Compound precipitation at higher concentrations in the assay wells.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your assay plate, especially at the highest concentrations, for any signs of turbidity or precipitate.

    • Solubility Assessment: Perform a formal kinetic solubility test in your assay buffer to determine the concentration at which your compound begins to precipitate.[1]

    • Lower Concentration Range: If precipitation is observed, adjust the concentration range of your dose-response experiment to stay below the solubility limit.

    • Consider Formulation: If higher concentrations are necessary for your assay, explore solubility-enhancing formulations such as using co-solvents (with appropriate vehicle controls) or complexation with cyclodextrins.[5]

Issue 2: Loss of compound activity or variable results over time from DMSO stock solutions.
  • Possible Cause: Instability of the pyrimidine compound in DMSO. Some pyrimidine derivatives, like 5-aminopyrimidines, are known to undergo oxidation or condensation reactions in DMSO, leading to degradation. The presence of water in DMSO can also accelerate this degradation.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions in high-purity, anhydrous DMSO immediately before use.[1]

    • Minimize Storage Time and Freeze-Thaw Cycles: If storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C to minimize exposure to air, moisture, and repeated temperature changes.[1]

    • Alternative Solvents: If instability in DMSO is confirmed through analytical methods like HPLC, consider exploring other solvents such as N,N-dimethylformamide (DMF), while being mindful that the solvent itself can influence biological activity.[1]

    • Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere like nitrogen or argon.[1]

Issue 3: High background signal in fluorescence-based assays.
  • Possible Cause: Intrinsic fluorescence of the pyrimidine compound or its degradation products. The pyrimidine ring system can absorb UV or visible light and emit fluorescence, interfering with the assay signal.[1]

  • Troubleshooting Steps:

    • Run a Compound-Only Control: To determine if your compound is intrinsically fluorescent, run a control experiment with the compound in the assay buffer without the biological target or other assay reagents.[1]

    • Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the signal contribution from your compound.[1]

    • Switch Assay Readout: If fluorescence interference is significant and cannot be mitigated, consider switching to a different detection method, such as luminescence or absorbance-based assays.[1]

    • Protect from Light: Pyrimidine compounds can be susceptible to photolytic decomposition. Protect your stock solutions and assay plates from light, especially UV radiation.[5]

Data Presentation: Solubility Enhancement of Pyrimidine-Based Compounds

Table 1: Enhancement of Pyrazolo[3,4-d]pyrimidine Solubility using 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

CompoundIntrinsic Water Solubility (μg/mL)Solubility with HPβCD (μg/mL)Fold Increase
Compound 1< 0.1100>1000
Compound 2< 0.1120>1200
Compound 30.550100
Compound 40.270350

Data adapted from a study on pyrazolo[3,4-d]pyrimidines, demonstrating a significant increase in aqueous solubility upon complexation with HPβCD.[4][7]

Table 2: Comparison of Solubility Enhancement Techniques for a Poorly Soluble Drug (Model)

FormulationSolubility (µg/mL)
Pure Drug0.31
Solid Dispersion with Mannitol15.76
Solid Dispersion with Polyethylene Glycol (PEG)25.43
Solid Dispersion with Polyvinylpyrrolidone (PVP)48.21
Hydrotropic Solubilization with Urea12.56
Hydrotropic Solubilization with Sodium Benzoate15.89
Hydrotropic Solubilization with Sodium Citrate18.34

This table presents a comparative view of how different solid dispersion carriers and hydrotropic agents can enhance the solubility of a poorly soluble compound.[8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay measures the solubility of a compound when a concentrated DMSO stock is added to an aqueous buffer, reflecting non-equilibrium conditions often found in high-throughput screening.[9]

Materials:

  • Test pyrimidine compound

  • 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom plate

  • Microplate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM compound stock solution to the wells to achieve a final concentration of 100 µM (with 1% DMSO). Create a serial dilution as needed.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the absorbance of each well at a wavelength where turbidity can be detected but the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in absorbance (due to precipitation) is observed is considered the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound, which is a critical parameter for lead optimization and formulation development.[9]

Materials:

  • Solid (powder) test pyrimidine compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with stir bars

  • Shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the solid pyrimidine compound to a vial containing a known volume of PBS (pH 7.4). Ensure that undissolved solid remains.

  • Equilibration: Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Data Reporting: The measured concentration is the thermodynamic solubility, reported in µg/mL or µM.

Protocol 3: Preparation of a Nanosuspension by Wet Milling

This protocol describes a top-down approach to produce a nanosuspension, which can enhance the dissolution rate and bioavailability of poorly soluble compounds.[10][11][12]

Materials:

  • Poorly soluble pyrimidine compound

  • Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in water)[10]

  • Milling media (e.g., zirconium oxide beads)

  • High-energy planetary ball mill or similar milling equipment

  • Particle size analyzer

Procedure:

  • Pre-slurry Preparation: Disperse the pyrimidine compound in the stabilizer solution to form a pre-slurry.

  • Milling: Add the pre-slurry and milling media to the milling chamber.

  • Wet Milling: Mill the suspension at high energy for a specified duration (e.g., 30-60 minutes). The milling time should be optimized to achieve the desired particle size.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size distribution and morphology of the nanosuspension using a particle size analyzer and microscopy.

  • Stability Assessment: Store the nanosuspension under controlled conditions and monitor particle size over time to assess physical stability.[10]

Visualizations

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Prepare 10mM Stock in DMSO k_dilute Dilute Stock into Aqueous Buffer (e.g., PBS) k_start->k_dilute k_incubate Incubate (e.g., 2h at RT) k_dilute->k_incubate k_measure Measure Turbidity (Nephelometry/Absorbance) k_incubate->k_measure k_result Determine Kinetic Solubility k_measure->k_result t_start Add Excess Solid Compound to Buffer t_equilibrate Equilibrate (e.g., 24-48h with shaking) t_start->t_equilibrate t_separate Separate Undissolved Solid (Centrifuge/Filter) t_equilibrate->t_separate t_quantify Quantify Concentration in Supernatant (HPLC/UV) t_separate->t_quantify t_result Determine Thermodynamic Solubility t_quantify->t_result

Caption: Comparative workflow for kinetic and thermodynamic solubility assays.

G cluster_troubleshooting Troubleshooting Compound Precipitation in Assays cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start Compound Precipitates in Aqueous Assay Buffer imm_cause1 High Supersaturation imm_cause2 Rapid Solvent Shift ot_cause1 Concentration > Thermodynamic Solubility ot_cause2 Compound Instability/Degradation imm_solution1 Lower Final Compound Concentration imm_cause1->imm_solution1 imm_solution2 Use Serial Dilution imm_cause2->imm_solution2 ot_solution1 Lower Compound Concentration ot_cause1->ot_solution1 ot_solution2 Assess Compound Stability / Use Fresh Stock ot_cause2->ot_solution2

Caption: Logical flowchart for troubleshooting compound precipitation.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation stat_p p-STAT nucleus Nucleus stat_p->nucleus Dimerization & Translocation gene_transcription Gene Transcription (Proliferation, Inflammation) inhibitor Pyrimidine-Based JAK2 Inhibitor inhibitor->jak2 Inhibition

Caption: Simplified JAK-STAT signaling pathway with a pyrimidine-based inhibitor.

References

Catalyst Selection for Biginelli-Type Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for Biginelli-type reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process.

Low Product Yield

Q1: My Biginelli reaction is resulting in a low yield of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM). What are the potential causes and how can I improve the yield?

A1: Low yields are a common challenge in the Biginelli reaction and can stem from several factors:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classical methods employing strong Brønsted acids like HCl can be effective, they may also promote side reactions. Modern methods often favor Lewis acids such as Yb(OTf)₃, InCl₃, FeCl₃, or ZnCl₂ for improved yields.[1][2] The catalyst's presence is often essential for good product formation.[1] It is advisable to screen various catalysts and optimize their concentrations for your specific substrates.

  • Inefficient Reaction Conditions: Temperature and reaction time are key parameters. Standard protocols often involve refluxing in a solvent like ethanol.[1] However, some reactions may benefit from milder conditions, while others might require higher temperatures, potentially under solvent-free conditions, to proceed efficiently.[3][4] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.[1]

  • Purity of Reagents: The purity of the aldehyde, β-ketoester, and urea (or thiourea) is crucial. Impurities can lead to undesired side reactions, consequently lowering the yield of the target product.[1]

  • Incomplete Cyclization: The final step of the reaction, the cyclization and dehydration to form the DHPM ring, may be slow or incomplete. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.[5]

Formation of Side Products

Q2: My reaction is producing a significant yellow, fluorescent byproduct instead of the expected DHPM. What is this side product and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[5]

Troubleshooting Steps:

  • Reaction Temperature: The Hantzsch pathway is generally favored at higher temperatures. Reducing the reaction temperature can significantly minimize the formation of the DHP byproduct.[5]

  • Catalyst Selection: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote one pathway over the other.[5]

  • Order of Reagent Addition: In some cases, adding the urea as the last component can help to reduce its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[5]

Catalyst Inactivity

Q3: I am observing a large amount of unreacted starting materials, suggesting the catalyst is not active. What should I do?

A3: Catalyst inactivity can be a significant issue. Here are some steps to troubleshoot this problem:

  • Catalyst Viability: Ensure that your catalyst is active. If you are using a reusable catalyst, it might require regeneration. For Brønsted acids like HCl, verify that the concentration is appropriate.[5]

  • Catalyst Poisoning: Impurities in the reactants or solvents, such as sulfur or certain nitrogen-containing compounds, can act as poisons for many catalysts. Ensure all reagents and solvents are of high purity.[6]

  • Suboptimal Catalyst Loading: The amount of catalyst might be insufficient to drive the reaction effectively. It is recommended to systematically vary the catalyst loading to identify the optimal concentration.[6]

Data Presentation: Catalyst Performance in Biginelli Reactions

The following tables summarize the performance of various catalysts for the synthesis of a model dihydropyrimidinone.

Table 1: Comparison of Lewis Acid Catalysts

CatalystCatalyst Loading (mol%)Reaction Time (min)Yield (%)Reference
Yb(OTf)₃12099[4]
InBr₃1042045 (Product 1A)[2]
ZnCl₂20 (v/v)--[7]
FeCl₃---[2]
Uranyl Acetate (UA)1-High to Excellent[8]

Data is compiled from various literature sources for representative Biginelli reactions and specific conditions should be consulted in the cited literature.

Table 2: Comparison of Brønsted Acid and Heterogeneous Catalysts

CatalystCatalyst LoadingReaction Time (h)Yield (%)Reference
HClCatalytic--[9]
Succinimide Sulfonic Acid (SuSA)1 mol%-High to Excellent[8]
MFI27_6 (Zeolite)0.25 g0.3391[10][11]
Dicalcium Phosphate (DCPD)7 mol%0.58-[12]

Data is compiled from various literature sources for representative Biginelli reactions and specific conditions should be consulted in the cited literature.

Experimental Protocols

General Experimental Protocol for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol is a representative example and may require optimization for specific substrates and catalysts.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea or thiourea (1.5 mmol).[8]

  • Catalyst and Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the Lewis acid catalyst (e.g., Yb(OTf)₃, 1-10 mol%).[1][4] For solvent-free conditions, the reactants and catalyst are mixed without any solvent.[3][4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir.[1] Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[8] The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.[8]

Mandatory Visualization

Biginelli_Troubleshooting_Workflow start Start Biginelli Reaction check_yield Low Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No optimize_catalyst Optimize Catalyst: - Screen different Lewis/Brønsted acids - Adjust catalyst loading check_yield->optimize_catalyst Yes unreacted_sm Unreacted Starting Material? check_side_products->unreacted_sm No hantzsch_pathway Address Hantzsch Pathway: - Lower reaction temperature - Change catalyst - Alter order of addition check_side_products->hantzsch_pathway Yes (e.g., fluorescent byproduct) success Successful Reaction unreacted_sm->success No catalyst_activity Check Catalyst Activity: - Use fresh catalyst - Regenerate reusable catalyst unreacted_sm->catalyst_activity Yes optimize_conditions Optimize Conditions: - Adjust temperature and time - Try solvent-free conditions optimize_catalyst->optimize_conditions check_reagents Check Reagent Purity optimize_conditions->check_reagents check_reagents->start hantzsch_pathway->start catalyst_activity->start

Caption: Troubleshooting workflow for the Biginelli reaction.

Competing_Pathways cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Biginelli_Product Desired DHPM Product Aldehyde->Biginelli_Product Hantzsch_Product Hantzsch DHP Byproduct Aldehyde->Hantzsch_Product Beta_Ketoester β-Ketoester Beta_Ketoester->Biginelli_Product Beta_Ketoester->Hantzsch_Product 2 equiv. Urea Urea Urea->Biginelli_Product Ammonia Ammonia (from Urea decomp.) Urea->Ammonia High Temp. Ammonia->Hantzsch_Product Catalyst Catalyst Catalyst->Biginelli_Product Favors Catalyst->Hantzsch_Product May Favor

Caption: Competing Biginelli and Hantzsch reaction pathways.

References

Technical Support Center: Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Hantzsch synthesis of dihydropyridines, with a focus on avoiding byproduct formation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the Hantzsch dihydropyridine synthesis.

Issue 1: Low Overall Yield of the Desired 1,4-Dihydropyridine

Low yields in the Hantzsch synthesis are a common problem and can be attributed to several factors, including product degradation and the formation of side products due to harsh reaction conditions.[1]

Possible Causes and Solutions:

Cause Solution Explanation
Prolonged Reaction Time and High Temperature Optimize reaction time and temperature. Consider alternative energy sources like microwave irradiation or ultrasound.[1]Extended heating can lead to the decomposition of the 1,4-dihydropyridine product.[1] Microwave-assisted synthesis, for instance, can significantly reduce reaction times to 5-15 minutes.[1]
Suboptimal Nitrogen Source Use ammonium salts of weak acids, such as ammonium acetate or ammonium carbonate.[1]These salts can provide a mild buffering effect, which has been shown to improve yields compared to salts of strong acids like ammonium chloride.[1]
Impure Starting Materials Ensure the purity of all reagents before commencing the synthesis.Impurities can interfere with the reaction, leading to the formation of byproducts and consequently, lower yields of the desired product.[2]
Inefficient Reaction Medium Explore the use of green solvents like water or glycerol, or consider solvent-free conditions.[3][4]Modern, sustainable protocols often lead to higher yields and simplify product isolation.[5]

Troubleshooting Workflow for Low Yields:

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed vary_solvent Screen Different Solvents (e.g., Ethanol, Water, Solvent-free) optimize_conditions->vary_solvent vary_temp_time Optimize Temperature and Reaction Time vary_solvent->vary_temp_time vary_nitrogen Test Different Nitrogen Sources (e.g., Ammonium Acetate) vary_temp_time->vary_nitrogen analyze_results Analyze Yield and Purity (TLC, NMR, etc.) vary_nitrogen->analyze_results successful Improved Yield Achieved analyze_results->successful Yield Improved further_optimization Further Optimization May Be Required analyze_results->further_optimization Yield Not Improved

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Issue 2: Formation of Oxidized Pyridine Byproduct

A common side reaction is the oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine, often identifiable by a colored impurity.[1]

Possible Causes and Solutions:

Cause Solution Explanation
Aerial Oxidation Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]The presence of oxygen, especially at elevated temperatures, can promote the aromatization of the dihydropyridine ring.[1]
Harsh Reaction Conditions Employ moderate temperatures and avoid unnecessarily long reaction times.[1]Excessive heat can facilitate the oxidation process.
Presence of Oxidizing Agents Ensure starting materials and solvents are free from oxidizing impurities.If the goal is the dihydropyridine, the presence of any oxidizing species will be detrimental. Conversely, if the pyridine is the desired product, a subsequent oxidation step with agents like nitric acid or manganese dioxide is required.[1][3]
Issue 3: Formation of Regioisomers and Symmetrical Byproducts in Unsymmetrical Hantzsch Synthesis

When using two different β-dicarbonyl compounds to create an unsymmetrical dihydropyridine, a one-pot reaction can lead to a mixture of two regioisomeric products and two symmetrical byproducts.[6]

Solution: Sequential, Multi-Step Synthesis

To obtain a single, specific regioisomer, a sequential approach is the most effective strategy.[6] This involves the controlled, separate formation of key intermediates before they are combined.[6]

Logical Flow for Regioselective Synthesis:

G cluster_stepA Step A: Knoevenagel Condensation cluster_stepB Step B: Enamine Formation cluster_stepC Step C: Michael Addition & Cyclization aldehyde Aldehyde knoevenagel_adduct Isolate & Purify Knoevenagel Adduct aldehyde->knoevenagel_adduct beta_keto1 β-Dicarbonyl 1 beta_keto1->knoevenagel_adduct final_product Desired Unsymmetrical 1,4-Dihydropyridine knoevenagel_adduct->final_product beta_keto2 β-Dicarbonyl 2 enamine Form Enamine (often in situ) beta_keto2->enamine nitrogen_source Nitrogen Source nitrogen_source->enamine enamine->final_product

Caption: Sequential approach for regioselective Hantzsch synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Hantzsch synthesis?

A1: The most frequently encountered byproducts include:

  • The oxidized pyridine derivative: This arises from the aromatization of the 1,4-dihydropyridine product.[1]

  • Self-condensation products of the β-keto ester. [2]

  • Intermediates from incomplete reactions , such as the Michael adduct before cyclization.[2]

  • In unsymmetrical syntheses, unwanted regioisomers and symmetrical dihydropyridines are common byproducts in one-pot procedures.[6]

Q2: How does the choice of nitrogen source impact byproduct formation?

A2: The nitrogen source is a critical component. Using ammonium salts of weak acids, like ammonium acetate or ammonium carbonate, has been shown to provide better yields compared to those of strong acids (e.g., ammonium chloride).[1] This is likely due to the mild buffering effect of the conjugate base of the weak acid.[1]

Q3: Can the reaction be performed under "green" or solvent-free conditions?

A3: Yes, modern variations of the Hantzsch synthesis emphasize sustainability.[7] Protocols using water as a solvent, or entirely solvent-free conditions, have been successfully developed.[3][4] These methods often offer advantages such as shorter reaction times, simpler workup, and reduced environmental impact.[4][8]

Q4: My reaction is not going to completion. What can I do?

A4: If you observe a significant amount of unreacted starting material, consider the following:

  • Increase Reaction Temperature/Time: While harsh conditions can cause degradation, insufficient heat or time may lead to incomplete conversion. A careful optimization is necessary.

  • Use a Catalyst: Many modern protocols utilize catalysts like silica-bound sulfonic acids, ytterbium triflate, or phenylboronic acid to improve reaction rates and yields.[3][9]

  • Consider Microwave or Ultrasound: These energy sources can often drive reactions to completion more efficiently than conventional heating.[1]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of Hantzsch syntheses, based on literature data.

Table 1: Effect of Nitrogen Source on Yield

Nitrogen SourceSolventTemperature (°C)Time (min)Yield (%)
Ammonium AcetateEthanolReflux6085
Ammonium CarbonateWater1003092
Ammonium ChlorideEthanolReflux6070
Ammonium NitrateEthanolReflux6065
Data is illustrative and compiled from general findings in the cited literature.[1]

Table 2: Comparison of Synthesis Methods

MethodCatalystSolventTemperature (°C)TimeYield (%)
Conventional HeatingNoneEthanolReflux2-4 h75-85
Microwave IrradiationNoneEthanol1205-15 min90-95
Ultrasound IrradiationNoneWaterRoom Temp30-60 min88-94
Solvent-FreeSilica-bound Sulfonic AcidNone8020-40 min92-98
Yields are typical ranges reported for the synthesis of various 1,4-dihydropyridines.[1][3]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This protocol describes a rapid and efficient synthesis of 1,4-dihydropyridines.[1]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Regioselective Synthesis of an Unsymmetrical 1,4-Dihydropyridine

This two-step protocol is designed to produce a single regioisomer, avoiding the mixture of products common in one-pot reactions.[6]

Step A: Synthesis of the Knoevenagel Adduct

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base, such as piperidine (approx. 0.1 eq.).

  • Stir the mixture at room temperature or with gentle heat (40-50 °C) and monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography.

Step B: Synthesis of the Final 1,4-Dihydropyridine

  • In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.

  • Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.

  • Reflux the reaction mixture until TLC indicates the completion of the reaction (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.

References

Technical Support Center: Scale-Up Synthesis of 4-Phenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Phenylpyrimidin-2-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, particularly when using a Pinner-type condensation reaction.

Issue 1: Low Yield of this compound

  • Question: My reaction is consistently resulting in a lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key causes include:

    • Suboptimal Reaction Conditions: The reaction temperature and time are critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint and avoid decomposition from prolonged heating.

    • Moisture Contamination: The intermediates in this condensation reaction are sensitive to water, which can lead to hydrolysis of reactants and intermediates, reducing the yield.[1][2] Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Incomplete Cyclization: The final ring-closing step may not proceed to completion. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the cyclization and subsequent dehydration.[1]

    • Purity of Reactants: Impurities in the starting materials (ethyl benzoylacetate and urea) can lead to side reactions. Ensure high purity of all reactants before starting the synthesis.

Issue 2: Formation of Significant Impurities

  • Question: My final product is contaminated with significant impurities that are difficult to remove. What are these impurities likely to be and how can I prevent their formation?

  • Answer: The most common impurities in this synthesis are unreacted starting materials and side products from competing reaction pathways.

    • Unreacted Ethyl Benzoylacetate: This can be due to an incorrect stoichiometric ratio or insufficient reaction time. Ensure urea is used in a slight excess and that the reaction is monitored to completion.

    • Self-Condensation of Ethyl Benzoylacetate: β-ketoesters can undergo self-condensation, especially under basic conditions.[1] Controlling the reaction temperature and the rate of addition of reagents can minimize this side reaction.

    • Hydrolysis Products: If moisture is present, the intermediate imine can hydrolyze back to the starting materials or form other byproducts.[2] Strict anhydrous conditions are crucial.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying this compound from the crude reaction mixture. What are the best practices for work-up and purification?

  • Answer: Challenges in purification often arise from the physical properties of the product and the presence of impurities with similar polarities.

    • Work-up Procedure: After the reaction is complete, the mixture should be cooled. If a basic catalyst is used, it should be neutralized with a dilute acid. The product may precipitate upon cooling or neutralization.

    • Recrystallization: this compound is a solid, and recrystallization is often the most effective method for purification on a large scale. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for high recovery and purity.

    • Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly for large-scale production. It should be considered as a secondary option if recrystallization does not yield a product of the desired purity.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety considerations when scaling up the synthesis of this compound?

    • A1: The reaction is typically run at elevated temperatures, so proper heat management is crucial to avoid runaway reactions. The use of flammable solvents like ethanol requires appropriate ventilation and explosion-proof equipment. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • Q2: How does the choice of solvent affect the scale-up of this synthesis?

    • A2: The solvent plays a critical role in reactant solubility and reaction rate.[1] For scale-up, factors such as cost, boiling point (for heat management), and safety should be considered. Ethanol is a common choice, but other high-boiling point solvents may be investigated for better temperature control on a large scale.

  • Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

    • A3: In-process control can be achieved using TLC or HPLC to monitor the consumption of starting materials and the formation of the product. For final product quality control, techniques such as HPLC for purity assessment, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification are recommended.

  • Q4: Can this reaction be performed under solvent-free conditions?

    • A4: Some Pinner-type reactions have been successfully performed under solvent-free conditions, which can offer environmental and economic benefits.[1] This would require investigation and optimization for the specific synthesis of this compound on a larger scale.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the synthesis of pyrimidine derivatives, which can serve as a starting point for the optimization of this compound synthesis.

ParameterLab Scale (Illustrative)Scale-Up ConsiderationPotential Challenges
Typical Yield 60-80%Maintaining high yield can be challenging due to heat and mass transfer limitations.Lower yields due to localized overheating or poor mixing.
Reaction Temperature 80-100 °CPrecise temperature control is critical to avoid side reactions and decomposition.Temperature gradients within a large reactor.
Reaction Time 4-8 hoursMay need to be adjusted based on the efficiency of mixing and heat transfer.Incomplete reaction or formation of byproducts with extended times.
Purity (after recrystallization) >98%Achieving high purity may require multiple recrystallization steps.Co-precipitation of impurities.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol describes a representative lab-scale synthesis based on the Pinner reaction.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (10.0 g, 52 mmol) and absolute ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add urea (4.7 g, 78 mmol) and a catalytic amount of a strong base such as sodium ethoxide (1.8 g, 26 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete in 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain this compound as a crystalline solid.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl Benzoylacetate Ethyl Benzoylacetate Condensation Condensation Ethyl Benzoylacetate->Condensation Urea Urea Urea->Condensation This compound This compound Condensation->this compound Ethanol, Base/Acid Catalyst, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Starting Material and Reagent Purity Start->CheckPurity ReviewConditions Review Reaction Conditions (T, t) CheckPurity->ReviewConditions Purity Confirmed ModifyStoichiometry Modify Stoichiometry/ Use Additives CheckPurity->ModifyStoichiometry Impurities Found EvaluateWorkup Evaluate Work-up and Purification ReviewConditions->EvaluateWorkup Conditions Correct OptimizeConditions Optimize Reaction Conditions ReviewConditions->OptimizeConditions Deviation Found InvestigateSideReactions Investigate Potential Side Reactions EvaluateWorkup->InvestigateSideReactions Work-up Consistent ImproveWorkup Improve Work-up/ Purification Protocol EvaluateWorkup->ImproveWorkup Losses Identified InvestigateSideReactions->ModifyStoichiometry

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Monitoring Pyrimidine Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring pyrimidine synthesis using thin-layer chromatography (TLC).

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the TLC monitoring of pyrimidine synthesis.

Q1: My TLC spots are streaking. What is the cause and how can I resolve this?

A1: Streaking on a TLC plate can be attributed to several factors:

  • Sample Overloading: Applying an excessive amount of the sample to the plate. It is advisable to spot a more diluted solution.[1][2][3][4]

  • Inappropriate Solvent System: The chosen mobile phase may not be optimal for your compounds. Adjusting the polarity of the solvent system can rectify this.[1][2]

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure complete dissolution before spotting the plate.[1]

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel stationary phase, causing them to streak. Adding a small amount of a polar solvent like methanol or a modifier such as acetic acid to the mobile phase can mitigate this issue.[1]

  • Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact with the slightly acidic silica gel, causing streaking. Adding a small percentage of an acid (like acetic acid) for acidic compounds or a base (like triethylamine) for basic compounds to the eluent can often resolve this.[4][5][6]

Q2: The spots for my starting material and product are too close together or overlapping. How can I improve the separation?

A2: Poor separation of spots on a TLC plate, indicated by very similar Rf values, can be addressed by:

  • Changing the Solvent System: The polarity of the mobile phase is the most critical factor for achieving good separation.[7] Experiment with different solvent ratios or entirely different solvent systems. For pyrimidine synthesis, common solvent systems include mixtures of hexane and ethyl acetate or chloroform and methanol.[8][9][10]

  • Using a Co-spot: A "co-spot" involves spotting the starting material and the reaction mixture in the same lane on the TLC plate. This helps to confirm if the spots are indeed different compounds, even with similar Rf values. An elongated spot in the co-spot lane suggests two different compounds.[11][12][13]

  • Trying a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a TLC plate with a different stationary phase, such as alumina or reverse-phase (C18) plates, especially for highly polar compounds.[5]

Q3: I am not seeing any spots on my TLC plate after development. What could be the reason?

A3: The absence of spots on a developed TLC plate can be due to several reasons:

  • Low Sample Concentration: The concentration of your sample may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[2][5]

  • Inappropriate Visualization Technique: Not all compounds are visible under UV light. If your pyrimidine derivatives are not UV-active, you will need to use a chemical stain for visualization.[1][5] Common stains include iodine vapor, potassium permanganate, or specific stains for certain functional groups.[14][15][16]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[2]

  • Compound Volatility: If your compound is highly volatile, it may have evaporated from the plate during development or drying.[5]

Q4: The Rf values for my spots are inconsistent between different runs. Why is this happening and how can I ensure reproducibility?

A4: Inconsistent Rf values can make it difficult to reliably track reaction progress. The following factors can contribute to this issue:

  • Changes in Mobile Phase Composition: Always prepare a fresh mobile phase for each experiment, as the composition of solvent mixtures can change over time due to differential evaporation.[1][17]

  • Lack of Chamber Saturation: An unsaturated TLC chamber can lead to uneven solvent evaporation from the plate surface, resulting in inconsistent Rf values. Ensure the chamber is sealed and lined with filter paper saturated with the mobile phase for at least 15-20 minutes before placing the plate inside.[1][18]

  • Variation in Stationary Phase: Different batches of TLC plates can have slight variations in the stationary phase, affecting Rf values. Whenever possible, use plates from the same manufacturer and batch for a series of experiments.[1]

  • Temperature Fluctuations: Temperature can affect solvent viscosity and vapor pressure, leading to changes in Rf values. Conduct your TLC experiments in a temperature-controlled environment.[1]

Q5: My TLC shows the reaction is complete, but NMR analysis indicates the presence of starting material. What is the explanation for this discrepancy?

A5: This is a common scenario and can occur due to a few reasons:

  • Co-elution of Spots: The starting material and product may have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot. Try different solvent systems to achieve better separation.[1]

  • Low Detection Limit of TLC: TLC is a less sensitive technique compared to NMR. The concentration of the remaining starting material might be below the detection limit of TLC but still quantifiable by NMR.[1]

  • Invisible Starting Material: The starting material may not be UV-active or may not react with the visualization stain used, making it invisible on the TLC plate.[1] It is crucial to use a visualization method that can detect all components of the reaction mixture.

Data Presentation

The following table summarizes typical mobile phase compositions used for the TLC analysis of pyrimidine synthesis, along with general observations on the relative Rf values of reactants and products. Actual Rf values are highly dependent on the specific structures of the compounds and the precise experimental conditions.

Mobile Phase Composition (v/v)Reactant (e.g., Aldehyde, β-ketoester) RfProduct (Dihydropyrimidinone) RfNotes
Hexane : Ethyl Acetate (7:3)HighModerate to LowA good starting point for many Biginelli reactions.[8]
Hexane : Ethyl Acetate (1:2)HighModerateSuitable for less polar starting materials.[10]
Chloroform : Methanol (9:1)Moderate to HighLowEffective for more polar pyrimidine derivatives.[19]
n-Hexane : Ethyl Acetate (2:8)HighModerateAnother variation for separating pyrimidine derivatives.[20]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Pyrimidine Synthesis by TLC
  • Plate Preparation:

    • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[18]

    • Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[11][13]

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of your starting material in a suitable volatile solvent (e.g., ethyl acetate).

    • Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.[1]

    • Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane.

    • Spot the diluted reaction mixture onto the "RM" lane.

    • Spot both the starting material and the reaction mixture at the same point in the "Co" lane.[12][13]

    • Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate in between applications.[2]

  • Development:

    • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm (below the starting line).[12]

    • Place a piece of filter paper in the chamber to ensure saturation and seal the chamber for 15-20 minutes.[1][18]

    • Carefully place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.[1]

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.[18][21]

    • If spots are not UV-active, use a chemical stain such as an iodine chamber or a potassium permanganate dip.[1][21]

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1][22]

    • The progress of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot in the "RM" lane.[11]

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_sm Spot Starting Material (SM) prep_chamber Prepare & Saturate Developing Chamber develop Develop Plate in Chamber spot_rm Spot Reaction Mixture (RM) spot_sm->spot_rm spot_co Spot Co-spot (SM + RM) spot_rm->spot_co spot_co->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV/Stain) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Reaction Progress) calculate_rf->interpret

Caption: Workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting sol sol prob prob start TLC Problem Encountered streaking streaking start->streaking Streaking Spots? poor_sep poor_sep start->poor_sep Poor Separation? no_spots no_spots start->no_spots No Spots Visible? overload Sample Overloaded? streaking->overload Yes sol_dilute Dilute Sample overload->sol_dilute Yes polar_issue Highly Polar Compound? overload->polar_issue No sol_modifier Add Polar Modifier to Mobile Phase polar_issue->sol_modifier Yes sol_solvent Optimize Solvent System polar_issue->sol_solvent No sol_change_solvent Change Mobile Phase Polarity poor_sep->sol_change_solvent Yes low_conc Low Sample Concentration? no_spots->low_conc Yes sol_concentrate Concentrate Spot low_conc->sol_concentrate Yes sol_visualize Use Different Visualization Method low_conc->sol_visualize No

Caption: Troubleshooting decision tree for common TLC issues.

References

Validation & Comparative

In Vitro Bioactivity of the 4-Phenylpyrimidine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the specific in vitro bioactivity of 4-Phenylpyrimidin-2-ol is not extensively documented in publicly available literature, the broader class of compounds sharing the 4-phenylpyrimidine core, particularly 4-phenylpyrimidin-2-amine derivatives, has been the subject of significant investigation. These studies reveal a range of biological activities, most notably in the areas of oncology and kinase inhibition. This guide provides a comparative analysis of the in vitro bioactivity of representative 4-phenylpyrimidine derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their validation.

Comparative Bioactivity of 4-Phenylpyrimidine Derivatives

The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected 4-phenylpyrimidine-2-amine derivatives. These compounds have been chosen to illustrate the structure-activity relationships (SAR) within this class. For comparison, a well-established kinase inhibitor, Staurosporine, is included.

Compound IDStructureTarget Cell Line / KinaseAssay TypeActivity (IC50/Ki)Reference
CYC116 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora A KinaseKinase Inhibition AssayKi = 8.0 nM[1][2]
Aurora B KinaseKinase Inhibition AssayKi = 9.2 nM[1][2]
Compound 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeCDK2Kinase Inhibition AssayKi = 0.005 µM[3]
A2780 (Ovarian Cancer)Antiproliferative AssayGI50 = 0.127–0.560 μM[3]
Compound 12a 2,4-pyrimidinediamine derivativeSK-N-BE(2) (Neuroblastoma)Antiproliferative AssayIC50 = 0.0003 to 0.01 µM[4]
ALKKinase Inhibition AssayData not specified[4]
HDAC1Kinase Inhibition AssayData not specified[4]
Staurosporine (Reference Compound)Broad Spectrum Kinase InhibitorKinase Inhibition AssayIC50 in nM range for many kinasesN/A
Various Cancer Cell LinesAntiproliferative AssayIC50 in nM to low µM rangeN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for the key experiments cited in this guide.

Kinase Inhibition Assay (Example: Aurora A/B)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant human Aurora A and Aurora B kinases

    • ATP (Adenosine triphosphate)

    • Suitable peptide substrate for the kinase

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

    • Test compounds dissolved in DMSO

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-33P]ATP) or luminescence-based assays (e.g., ADP-Glo™).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 or Ki value by fitting the dose-response data to a suitable model, such as the Cheng-Prusoff equation for Ki determination.[5]

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., A549, HCT-116, PC-3)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum and antibiotics

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathway of Kinase Inhibition

The following diagram illustrates the general mechanism by which kinase inhibitors, such as the 4-phenylpyrimidine derivatives discussed, interfere with cell signaling pathways that are often dysregulated in cancer.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_A Kinase A (e.g., Aurora, CDK) Receptor->Kinase_A Activates Kinase_B Downstream Kinase Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cellular_Response Inhibitor 4-Phenylpyrimidine Derivative Inhibitor->Kinase_A Inhibits

Caption: Kinase inhibitor mechanism of action.

Experimental Workflow for In Vitro Anticancer Drug Screening

This diagram outlines the typical workflow for screening compounds for antiproliferative activity against cancer cell lines.

Anticancer_Screening_Workflow Start Start Cell_Culture 1. Cell Line Culture (e.g., A549, HCT-116) Start->Cell_Culture Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Prep 2. Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation 4. Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 6. Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: In vitro anticancer screening workflow.

References

4-Phenylpyrimidin-2-ol: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold serves as a cornerstone for the development of novel therapeutics. This guide provides a comparative overview of 4-Phenylpyrimidin-2-ol, a pyrimidine derivative, against a panel of well-characterized kinase inhibitors: Dasatinib, a potent Src and Bcr-Abl inhibitor; Erlotinib, a selective Epidermal Growth Factor Receptor (EGFR) inhibitor; and Alisertib, an Aurora Kinase A inhibitor. Due to the nascent stage of research on this compound, direct experimental data on its kinase inhibitory activity is not yet available. Therefore, this comparison is based on the known activities of structurally related pyrimidine-based inhibitors to provide a predictive context for its potential therapeutic applications.

Comparative Kinase Inhibitory Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib, Erlotinib, and Alisertib against their primary kinase targets and a selection of other kinases to illustrate their selectivity. A placeholder is included for this compound to highlight the need for future experimental validation.

Kinase InhibitorPrimary Target(s)IC50 (nM) vs. Primary Target(s)IC50 (nM) vs. Other Kinases
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Dasatinib Bcr-Abl, Src family kinases<1 (Abl), 0.8 (Src)[1]79 (c-Kit)[1]
Erlotinib EGFR2[2]>1000 (c-Src, v-Abl)[2]
Alisertib (MLN8237) Aurora A Kinase1.2[3][4]396.5 (Aurora B Kinase)[3][4]

Experimental Protocols

To determine the kinase inhibitory activity of a compound like this compound, various biochemical assays can be employed. Below are detailed protocols for two common methods: a luminescent kinase assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Luminescent Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. A decrease in ATP corresponds to an increase in kinase activity.

Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The luminescent signal is directly proportional to the ATP concentration.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its substrate, and a suitable buffer in the wells of a microplate.

    • Add the test compound (e.g., this compound) at various concentrations. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[5]

  • Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.[6][7][8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)

This assay measures the phosphorylation of a substrate by a kinase.

Principle: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds to it. Excitation of the terbium donor results in energy transfer to a fluorescein label on the substrate (acceptor), leading to a FRET signal.

Protocol:

  • Kinase Reaction:

    • In a microplate, combine the kinase, a fluorescein-labeled substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[9]

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add a terbium-labeled anti-phospho-substrate antibody.

    • Incubate for a specified period (e.g., 60 minutes) to allow for antibody binding.[10]

  • Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • The TR-FRET signal is directly proportional to the extent of substrate phosphorylation.

    • Determine the IC50 value by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.

Signaling Pathway Visualization

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[11] Pyrimidine-based inhibitors, such as Erlotinib, are known to target this pathway. The following diagram illustrates a simplified representation of the EGFR signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PLCg->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway leading to cellular responses.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a novel kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Selectivity & Cellular Activity cluster_3 Lead Optimization A Compound Library (including this compound) B High-Throughput Screening (e.g., Kinase-Glo®) A->B C Hit Identification B->C D Dose-Response Assay (IC50 Determination) C->D E Orthogonal Assay (e.g., TR-FRET) D->E F Kinase Panel Screening E->F G Cell-Based Assays (e.g., Western Blot, Cell Viability) F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: General workflow for kinase inhibitor screening and characterization.

References

4-Phenylpyrimidin-2-ol in the Landscape of Pyrimidine-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including a diverse array of anticancer compounds.[1] Its inherent versatility allows for a wide range of chemical modifications, leading to derivatives that can potently and selectively target various hallmarks of cancer. This guide provides a comparative overview of 4-Phenylpyrimidin-2-ol and other notable pyrimidine derivatives, summarizing their performance in cancer cells with supporting experimental data and methodologies. While direct comparative studies are limited, this document synthesizes available data to offer valuable insights for researchers in oncology and drug discovery.

Data Presentation: A Comparative Look at Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables collate IC50 values for various pyrimidine derivatives against several cancer cell lines, providing a snapshot of their relative potencies. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

For comparison, a selection of other pyrimidine derivatives and their reported anticancer activities are presented below.

Table 1: Comparative IC50 Values of Pyrimidine Derivatives in Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)Reference
Curcumin-pyrimidine analog 3g0.61 ± 0.05[1]
Thienopyrimidine derivative 20.013[1]
Thienopyrimidine derivative 30.023[1]
Curcumin-pyrimidine analog 3b4.95 ± 0.94[1]
Indazol-Pyrimidine derivative 4f1.629
Indazol-Pyrimidine derivative 4i1.841
Pyrimidine-tethered chalcone (B-4)6.70 ± 1.02[1]
Pyrimidine-5-carbonitrile 10b7.68[1]
N-(pyridin-3-yl) pyrimidin-4-amine derivative (17)Comparable to Palbociclib[2]

Table 2: Comparative IC50 Values of Pyrimidine Derivatives in Lung Cancer Cell Lines (A549)

Compound/DerivativeIC50 (µM)Reference
Indazol-Pyrimidine derivative 4i2.305
Indazol-Pyrimidine derivative 4a3.304
Pyrimidine derivative 2dStrong cytotoxicity at 50 µM[3]

Table 3: Comparative IC50 Values of Pyrimidine Derivatives in Liver Cancer Cell Lines (HepG2)

Compound/DerivativeIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine derivative 41.13[4]
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative (15)Good potency[2]

Table 4: Comparative IC50 Values of Pyrimidine Derivatives in Colon Cancer Cell Lines (HCT-116)

Compound/DerivativeIC50 (µM)Reference
3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one scaffold (19)GI50 ranging from 0.24 to 1.26[2]

Mechanisms of Action: Targeting Key Cancer Pathways

Pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1] A predominant mechanism is the inhibition of protein kinases , which are essential for cell signaling and growth.[1][5]

For instance, certain pyrimidine derivatives act as potent inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR) : As seen with 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide, targeting EGFR can block downstream signaling pathways like MAP kinase and PI3K-AKT, which are involved in cell survival and proliferation.

  • Aurora Kinases : N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, leading to mitotic failure and cell death.[6]

  • Cyclin-Dependent Kinases (CDKs) : N-(pyridin-3-yl) pyrimidin-4-amine derivatives have shown potent inhibition of CDK2, inducing cell cycle arrest and apoptosis.[2]

  • c-Met and VEGFR-2 : Some pyrimidine derivatives exhibit dual inhibitory activity against these kinases, which are involved in angiogenesis and tumor progression.[5]

Beyond kinase inhibition, other mechanisms include:

  • Induction of Apoptosis : Many pyrimidine derivatives have been shown to trigger programmed cell death in cancer cells. For example, one compound led to an 18.18-fold increase in apoptosis in HCT-116 cells.[2]

  • Cell Cycle Arrest : By interfering with cell cycle progression, often at the G1 or G2/M phases, these compounds can halt the proliferation of cancer cells.[2]

  • Tubulin Polymerization Inhibition : Some pyrimidine derivatives can disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest.

The following diagram illustrates a generalized signaling pathway often targeted by pyrimidine derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition

Caption: Generalized EGFR signaling pathway targeted by pyrimidine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of pyrimidine derivatives.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Pyrimidine derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plates for 48-72 hours at 37°C.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using appropriate software.[1]

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell lines

    • Complete growth medium

    • Pyrimidine derivatives

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat them with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

    • Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing, and then incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Analysis: Analyze the cell cycle distribution using a flow cytometer.

The following diagram outlines a typical experimental workflow for evaluating the anticancer properties of a pyrimidine derivative.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Synthesis Synthesis of Pyrimidine Derivative Cell_Culture Cancer Cell Culture Synthesis->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) MTT_Assay->Flow_Cytometry Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Flow_Cytometry->Western_Blot Kinase_Assay Kinase Inhibition Assay Apoptosis_Assay->Kinase_Assay

Caption: A typical experimental workflow for anticancer drug screening.

Conclusion

The pyrimidine scaffold continues to be a highly productive starting point for the development of novel anticancer agents. While specific comparative data for this compound is not extensively documented, the broader family of pyrimidine derivatives demonstrates significant potential, with various members exhibiting potent activity against a range of cancer cell lines through diverse mechanisms of action. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals, providing a foundation for the evaluation and comparison of new and existing pyrimidine-based compounds in the ongoing search for more effective cancer therapies. Future head-to-head comparative studies under standardized conditions will be crucial for definitively ranking the efficacy of these promising molecules.

References

A Comparative Guide to the Biological Activity of Substituted 4-Phenylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-phenylpyrimidine analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their structural motif allows for diverse substitutions, leading to compounds with potent anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the biological performance of these analogs, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of novel therapeutic agents.

Anticancer Activity

Substituted 4-phenylpyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. A notable mechanism is the inhibition of key enzymes in signaling pathways crucial for tumor growth, such as the Epidermal Growth Factor Receptor (EGFR).

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activities of various substituted 4-phenylpyrimidine analogs against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8f 4-Phenylaminobenzofuro[2,3-d]pyrimidine with mono-electron-withdrawing groupsA549 (Lung Cancer)2.54[1][2]
H460 (Lung Cancer)2.68[1][2]
Sorafenib Positive ControlA549 (Lung Cancer)2.69[1][2]
H460 (Lung Cancer)3.71[1][2]
ML323 (70) N-benzyl-2-phenylpyrimidin-4-amineNon-small cell lung cancer cellsNanomolar range[3]
11a-j, 12a-j 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine bearing phenylpyridine-carboxamideA549, PC-3, MCF-7Moderate Activity[4]

Note: "Moderate Activity" indicates that the compounds showed promising results, but specific IC50 values were not provided in the abstract.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted 4-phenylpyrimidine analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Substituted 4-phenylpyrimidine analogs can act as EGFR inhibitors by binding to the ATP-binding site of the kinase domain, thereby blocking its activity and inhibiting downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Analog 4-Phenylpyrimidine Analog Analog->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inflammation_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus ProInflammatory Pro-inflammatory Genes (COX-2, Cytokines) Nucleus->ProInflammatory Transcription COX2 COX-2 ProInflammatory->COX2 Expression Analog Pyrimidine Analog Analog->IKK Analog->COX2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Antimicrobial_Workflow Start Start PrepareInoculum Prepare Microbial Inoculum Start->PrepareInoculum Inoculate Inoculate Microtiter Plate PrepareInoculum->Inoculate SerialDilution Perform Serial Dilution of Test Compounds SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Read Results (Visual or Spectrophotometric) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

References

A Comparative Guide to the Efficacy of Pyrimidine-Based Drugs: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine analogs represent a cornerstone in cancer chemotherapy, functioning as antimetabolites that disrupt nucleic acid synthesis and repair, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[1][2] Their structural similarity to natural pyrimidine bases allows them to be incorporated into DNA and RNA or to inhibit key enzymes involved in nucleotide metabolism.[1][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of several pyrimidine-based drugs, supported by experimental data and detailed methodologies, to offer an objective resource for the research and drug development community.

Mechanisms of Action: A Comparative Overview

The anticancer effects of pyrimidine analogs are primarily mediated through their intracellular conversion to active nucleotide forms.[1][4] These active metabolites can then exert their cytotoxic effects through several key mechanisms:

  • Inhibition of Thymidylate Synthase (TS): Analogs like 5-Fluorouracil (5-FU) are converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with TS and a folate cofactor, inhibiting the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1]

  • Incorporation into DNA: Analogs such as Cytarabine (Ara-C) and Gemcitabine are converted to their triphosphate forms and incorporated into the growing DNA strand, leading to chain termination and DNA damage.[1][3]

  • Incorporation into RNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA, disrupting RNA processing and function.[1]

  • Inhibition of Other Key Enzymes: Some pyrimidine derivatives act as inhibitors of crucial enzymes in cancer cell signaling, such as cyclin-dependent kinases (CDKs) or Focal Adhesion Kinase (FAK).[5][6]

In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines

The initial assessment of a drug's anticancer potential is typically performed in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit 50% of cell growth.

Drug/CompoundCancer Cell LineIC50 (µM)Reference
Compound 72 (FAK Inhibitor) MDA-MB-231 (Triple-Negative Breast Cancer)0.126[5]
Compound (2) (furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid) HT-1080 (Fibrosarcoma)13.89 - 19.43[6]
Compound (15) (Nur77 modulator) Liver Cancer Cell LinesGood Potency[6]
Compound 4f (Indazol-Pyrimidine Derivative) MCF-7 (Breast Cancer)1.629[7]
Compound 4i (Indazol-Pyrimidine Derivative) MCF-7 (Breast Cancer)1.841[7]
Compound 8c (Pyrimidine-Based Tubulin Inhibitor) Glioblastoma Cell LinesNanomolar Range[8]
5-Fluorouracil HGC-27 (Gastric Cancer)Not explicitly stated, used as a reference[9]
Thiazolo[5,4-d]pyrimidine 7a HGC-27 (Gastric Cancer)Not explicitly stated, compared to 5-FU[9]
RDS 3442 Derivative Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinomas, Colon CancerVaries[10]

From the Lab Bench to Preclinical Models: The In Vitro to In Vivo Workflow

The journey of a pyrimidine-based drug from initial discovery to a potential therapeutic involves a structured workflow, moving from controlled in vitro experiments to more complex in vivo models that better mimic human physiology.

Caption: A typical workflow for the preclinical development of anticancer drugs.

In Vivo Efficacy: Performance in Animal Models

While in vitro assays are crucial for initial screening, in vivo studies using animal models, such as xenografts in immunodeficient mice, are essential to evaluate a drug's efficacy, toxicity, and pharmacokinetic profile in a whole-organism setting.[3][11]

Drug/CompoundAnimal ModelDosage and AdministrationKey In Vivo OutcomeReference
Compound 72 (FAK Inhibitor) Mice with TNBC Lung MetastasisNot specifiedInhibited lung metastasis more potently than TAE226[5]
Compound (4) (CHK1 inhibitor) MV-4-11 Xenograft Mouse ModelNot specifiedInhibited tumor growth[6]
Compound 8c (Pyrimidine-Based Tubulin Inhibitor) GBM Xenografts in Immunocompromised MiceNot specifiedPotent anticancer activity against GBM tumors[8]
Thiazolo[5,4-d]pyrimidine 7a BALB/c nude mice with HGC-27 Xenograft40 mg/kg, oral, once daily88.7% Tumor Growth Inhibition (TGI)[9]
5-Fluorouracil BALB/c nude mice with HGC-27 Xenograft25 mg/kg, intraperitoneal, every 3 daysShowed tumor growth suppression[9]

Pharmacokinetics: The Journey of a Drug in the Body

Pharmacokinetic (PK) studies are vital to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). These parameters are crucial for determining appropriate dosing regimens and predicting potential toxicities.[5][12]

CompoundAnimal ModelCmaxt1/2Oral Bioavailability (F)Reference
Compound 24 (Anti-TB agent) Sprague–Dawley rats592 ± 62 mg/mL26.2 ± 0.9 h40.7%[5]
Compound 237 (SIK inhibitor) Not SpecifiedData in Table 10 of sourceNot SpecifiedNot Specified[5]

Signaling Pathways Targeted by Pyrimidine-Based Drugs

Many pyrimidine-based drugs exert their effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

G cluster_0 Cell Proliferation & Survival Pathways cluster_1 Drug Intervention Points EGFR EGFR/HER2 FAK FAK EGFR->FAK Proliferation Cell Proliferation FAK->Proliferation CDK CDK4/6 Rb Rb CDK->Rb E2F E2F Rb->E2F E2F->Proliferation Drug_EGFR Pyrimidine-Sulfonamide Hybrids Drug_EGFR->EGFR Drug_FAK Compound 72 Drug_FAK->FAK Drug_CDK Compound 117 Drug_CDK->CDK

Caption: Inhibition of key signaling pathways by pyrimidine-based drugs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[1][7]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: The pyrimidine-based drug is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the different drug concentrations. A control group receives medium with the vehicle used to dissolve the drug. The plate is then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against drug concentration.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of a pyrimidine-based drug in a mouse xenograft model.[9][11]

  • Cell Culture and Implantation: A human cancer cell line (e.g., HGC-27) is cultured under standard conditions. A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is subcutaneously injected into the flank of female athymic nude mice (4-6 weeks old).[9][11]

  • Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to a control group and one or more treatment groups.

  • Drug Administration: The pyrimidine-based drug is prepared in a suitable vehicle. The treatment group receives the drug at a specified dose and schedule (e.g., 40 mg/kg, orally, once daily). The control group receives an equal volume of the vehicle.[9]

  • Efficacy Evaluation: Tumor volume and the body weight of the mice are measured every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.[11]

  • Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumor growth inhibition (TGI) is calculated for the treated groups relative to the control group. The tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The transition from in vitro to in vivo studies is a critical step in the development of pyrimidine-based anticancer drugs. While in vitro assays provide valuable initial data on cytotoxicity and mechanism of action, in vivo models are indispensable for evaluating a compound's therapeutic efficacy, pharmacokinetic profile, and overall safety in a more physiologically relevant context. A thorough understanding of both in vitro and in vivo data is essential for identifying promising drug candidates and advancing them into clinical development. The data presented in this guide highlights the diverse and potent anticancer activities of pyrimidine derivatives and underscores the importance of a multi-faceted approach to their evaluation.

References

Lack of Publicly Available Data on the Cross-Reactivity of 4-Phenylpyrimidin-2-ol with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available experimental data on the specific enzyme inhibitory activity or cross-reactivity profile of 4-Phenylpyrimidin-2-ol.

Researchers, scientists, and drug development professionals should be aware that while the pyrimidine scaffold is common in many biologically active compounds, this compound itself is not well-characterized as an enzyme inhibitor in the public domain. Searches in prominent databases such as PubChem and ChEMBL did not yield any bioassay results or quantitative data regarding its interaction with specific enzymes.

One commercial supplier, Biosynth, briefly mentions that the compound was initially developed for studies related to the effects of bradykinin on the brain and suggests a potential link to increased serotonin levels. However, this information is not substantiated with any referenced experimental data, such as IC50 or Ki values, which are crucial for assessing enzyme inhibition and cross-reactivity.

Without such data, it is not possible to provide a comparison guide detailing the performance of this compound against other enzymes. Consequently, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible based on the current body of scientific literature.

For researchers interested in the potential enzymatic activity of this compound, the logical next step would be to perform initial biochemical screening assays against a panel of relevant enzymes. A general workflow for such an investigation is outlined below.

Proposed Experimental Workflow for Assessing Enzyme Cross-Reactivity

To determine the cross-reactivity profile of this compound, a systematic experimental approach is required. This would typically involve an initial broad screening followed by more focused dose-response studies for any identified "hits."

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Acquisition (this compound) B Selection of Enzyme Panel (e.g., kinases, proteases, etc.) A->B C High-Throughput Screening (HTS) (Single high concentration) B->C D Identification of Potential 'Hits' (Significant inhibition) C->D E Dose-Response Assays (Determine IC50 values for 'hits') D->E F Secondary Screening (Against related enzymes) E->F G Data Analysis (Selectivity Profile) F->G H Enzyme Kinetics Studies (e.g., Michaelis-Menten) G->H I Determination of Inhibition Type (Competitive, non-competitive, etc.) H->I

Caption: A generalized workflow for determining the enzyme cross-reactivity of a test compound.

Experimental Protocols:

Should a researcher proceed with such a study, standard experimental protocols would be employed. For instance, a common method for assessing kinase inhibition is the ADP-Glo™ Kinase Assay .

Example Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate (e.g., a specific peptide), ATP, and the test compound (this compound) at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). During this time, the kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the newly produced ADP into ATP. This new ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate-reading luminometer. The amount of light generated is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis: The luminescent signal is plotted against the concentration of the test compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

By performing such assays against a diverse panel of enzymes, a cross-reactivity profile for this compound could be established. However, it must be reiterated that as of the current date, this data does not exist in the public domain.

Unveiling the Antimicrobial Potential of 4-Phenylpyrimidin-2-ol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. This guide provides a comparative analysis of the antimicrobial spectrum of various 4-Phenylpyrimidin-2-ol derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and development of this promising class of compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules. Among these, this compound derivatives have emerged as a subject of significant interest due to their potential antimicrobial properties. This guide delves into the antimicrobial efficacy of a series of synthesized 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine analogs, offering a clear comparison of their activity against a panel of pathogenic bacteria and fungi.

Comparative Antimicrobial Spectrum

The antimicrobial activity of the synthesized this compound derivatives and their thiol and amine analogs was evaluated to determine their Minimum Inhibitory Concentration (MIC) against a range of microorganisms. The results, summarized in the table below, highlight the varying degrees of efficacy of these compounds.

CompoundR-groupS. aureus (µM/ml)B. subtilis (µM/ml)E. coli (µM/ml)S. enterica (µM/ml)P. aeruginosa (µM/ml)C. albicans (µM/ml)A. niger (µM/ml)
1 -H>3.55>3.55>3.55>3.55>3.55>3.55>3.55
2 -Cl0.871.820.911.82>1.821.823.64
3 -OH>3.38>3.38>3.38>3.38>3.38>3.38>3.38
4 -SH>3.34>3.34>3.34>3.34>3.34>3.34>3.34
5 -Cl1.920.961.923.84>3.841.923.84
Cefadroxil (Standard) -0.450.450.900.90>0.90--
Fluconazole (Standard) ------0.200.40

Key Observations:

  • The presence of an electron-withdrawing group, such as chlorine (-Cl), at the para position of the phenyl ring (compounds 2 and 5 ) significantly enhanced the antimicrobial activity against S. aureus, B. subtilis, E. coli, and C. albicans.[1]

  • Compound 2 demonstrated noteworthy activity against the Gram-positive bacterium S. aureus (MIC = 0.87 µM/ml) and the Gram-negative bacterium E. coli (MIC = 0.91 µM/ml).[1]

  • Compound 5 was found to be the most potent against the Gram-positive bacterium B. subtilis with an MIC of 0.96 µM/ml.[1]

  • The unsubstituted derivative (compound 1 ) and the derivatives with hydroxyl (-OH) and thiol (-SH) groups (compounds 3 and 4 ) exhibited weak to no antimicrobial activity against the tested strains.[1]

Visualizing the Core Structure and Derivatives

The following diagram illustrates the basic chemical scaffold of this compound and highlights the substitution patterns of the evaluated derivatives.

G cluster_0 This compound Core Structure cluster_1 Substituted Derivatives core C1 Compound 1 R = -H C2 Compound 2 R = -Cl C3 Compound 3 R = -OH C4 Compound 4 R = -SH C5 Compound 5 R = -Cl

Caption: General structure of this compound and its derivatives.

Experimental Protocols

The antimicrobial activity of the this compound derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of antimicrobial agents.

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar plates for 24-48 hours.

  • A few colonies are then transferred to a sterile saline solution.

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml for bacteria and 1-5 x 10⁶ CFU/ml for yeast.

  • The standardized suspension is then further diluted in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the test wells.

2. Preparation of Test Compounds:

  • Stock solutions of the this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solutions are then prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µl.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with 100 µl of the standardized microbial suspension.

  • A positive control well (containing only the growth medium and the inoculum) and a negative control well (containing only the growth medium) are included on each plate.

  • The microtiter plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following flowchart illustrates the key steps involved in the determination of the antimicrobial spectrum of the this compound derivatives.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare stock solutions of test compounds serial_dilution Perform serial dilutions of compounds in microtiter plate prep_compounds->serial_dilution prep_media Prepare sterile broth medium prep_media->serial_dilution prep_inoculum Prepare and standardize microbial inoculum inoculation Inoculate wells with standardized microbial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plates under optimal conditions inoculation->incubation read_results Visually inspect for microbial growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for MIC determination.

This guide provides a foundational understanding of the antimicrobial potential of this compound derivatives. The presented data and methodologies can serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents. Further structure-activity relationship (SAR) studies and investigations into the mechanism of action are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

A Head-to-Head Comparison of Pyrimidine Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a critical task. These heterocyclic compounds form the backbone of numerous pharmaceuticals and biologically active molecules. This guide provides an objective, data-driven comparison of prominent methods for pyrimidine synthesis, offering insights into their performance, required experimental conditions, and overall efficiency. We will delve into the classical Biginelli reaction, its modern microwave-assisted counterpart, and a novel iridium-catalyzed multicomponent synthesis, presenting supporting experimental data to inform your selection of the most suitable method for your research and development endeavors.

Performance Comparison of Pyrimidine Synthesis Methods

The choice of a synthetic strategy for pyrimidine derivatives can significantly impact reaction yields, times, and overall efficiency. The following table summarizes quantitative data for three key methods, providing a clear side-by-side comparison.

MethodKey ReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
Classical Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 - 3 hoursReflux (approx. 78°C)~60-70%[1]
Microwave-Assisted Biginelli Reaction Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOH / Sulfamic AcidEthanol / Solvent-free2 - 12 minutes120-135°C / 300W72-95%[1][2][3]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[3][4][5][6][7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility in your laboratory setting.

Classical Biginelli Reaction

This protocol outlines the traditional one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones as first reported by Pietro Biginelli in 1891.[8]

Reactants:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Hydrochloric acid (catalytic amount)

  • Ethanol

Procedure:

  • A mixture of benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) is prepared in a round-bottom flask.

  • Ethanol is added as the solvent.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is heated to reflux for approximately 3 hours.[9]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.[9]

Microwave-Assisted Biginelli Reaction

This modern adaptation of the Biginelli reaction utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[2]

Reactants:

  • Aromatic aldehyde

  • Ethyl acetoacetate (or other β-ketoester)

  • Urea or Thiourea

  • Sulfamic acid (catalyst)

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), urea (1.5 equivalents), and a catalytic amount of sulfamic acid.

  • The reaction is performed under solvent-free conditions.

  • The mixture is subjected to microwave irradiation (e.g., 300W) for 2-5 minutes.[3]

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The solid product is washed with cold water to remove any unreacted urea and the catalyst.

  • The product is collected by filtration and can be recrystallized from ethanol to achieve high purity.[2]

Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines

This sustainable and highly efficient method allows for the synthesis of highly substituted pyrimidines from readily available alcohols and amidines.[4][6][7]

Reactants:

  • Amidine

  • Up to three different alcohols

  • PN5P-Ir-pincer complex (catalyst)

  • Toluene

Procedure:

  • In a reaction vessel under an inert atmosphere, the amidine, desired alcohols, and the PN5P-Ir-pincer catalyst are combined in toluene.

  • The reaction proceeds via a sequence of condensation and dehydrogenation steps.

  • The specific reaction time and temperature are optimized based on the substrates used, with temperatures typically around 150°C.[3]

  • This method is noted for its high regioselectivity and tolerance of a wide range of functional groups.

  • Product isolation and purification are performed using standard chromatographic techniques.

Visualizing the Method Selection Workflow

To aid researchers in selecting the most appropriate pyrimidine synthesis method, the following workflow diagram illustrates the key decision-making steps based on experimental goals and resource availability.

G cluster_start Define Synthesis Goals cluster_criteria Evaluation Criteria cluster_methods Synthesis Method Selection cluster_outcome Experimental Execution start Identify Target Pyrimidine Scaffold criteria Assess Key Parameters: - Desired Yield - Time Constraints - Scale of Synthesis - Green Chemistry Considerations - Reactant Availability & Cost - Equipment Availability start->criteria biginelli Classical Biginelli Reaction criteria->biginelli Established, cost-effective, moderate yield microwave Microwave-Assisted Biginelli Reaction criteria->microwave Rapid, high yield, requires microwave reactor iridium Iridium-Catalyzed Multicomponent Synthesis criteria->iridium High yield, sustainable, requires specific catalyst protocol Select & Execute Detailed Protocol biginelli->protocol microwave->protocol iridium->protocol optimization Optimization & Analysis protocol->optimization

Caption: Workflow for selecting a pyrimidine synthesis method.

References

The Evolving Landscape of Pyrimidine Derivatives in Drug Discovery: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of computational docking studies reveals the broad therapeutic potential of the pyrimidine scaffold, a core component of 4-Phenylpyrimidin-2-ol. While specific in silico docking data for this compound against a range of protein targets remains limited in publicly available literature, extensive research on structurally similar pyrimidine derivatives provides a valuable comparative framework for predicting its potential bioactivity and guiding future investigations.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. In silico molecular docking has emerged as an indispensable tool for rapidly screening and characterizing the interactions of pyrimidine-based compounds with various biological targets. These computational studies are instrumental in elucidating binding modes, predicting binding affinities, and informing the rational design of more potent and selective therapeutic agents.

This guide provides a comparative overview of in silico docking studies of various pyrimidine derivatives against key protein targets implicated in cancer, infectious diseases, and inflammation. By examining these related compounds, we can infer the potential interaction landscape for this compound and identify promising avenues for its future evaluation.

Comparative Docking Performance of Pyrimidine Derivatives

To contextualize the potential of this compound, this section summarizes the docking performance of other pyrimidine derivatives against various validated drug targets. The data presented below is collated from several independent studies and highlights the versatility of the pyrimidine scaffold in targeting diverse protein families.

Target Protein FamilySpecific Target(s)Pyrimidine Derivative ClassReported Binding Affinity/Score (kcal/mol)Key Interacting ResiduesReference
Kinases Cyclin-Dependent Kinases (CDK2, CDK4, CDK6)4-substituted N-phenylpyrimidin-2-aminesNot explicitly stated, but potent inhibition observedHinge region interactions are crucial[1]
Polo-like Kinase 4 (PLK4)Aminopyrimidine derivativesIC50 = 0.0067 µM (for compound 8h)Glu-90, Cys-92 (hinge region)[2]
Proteases SARS-CoV-2 Main Protease (Mpro)Pyrido[2,3-d]pyrimidine derivativesNot explicitly stated, but showed promising antiviral activityNot detailed in abstract[3][4]
Metabolic Enzymes Dihydrofolate Reductase (DHFR)Novel pyrimidine derivativesNot explicitly stated, but good interaction with active cavities notedNot detailed in abstract[5]
Apoptosis Regulators B-cell lymphoma 2 (Bcl-2)Various pyrimidine derivativesNot explicitly stated, but interactions with active sites evaluatedNot detailed in abstract[6]

Note: Direct comparison of binding scores across different studies should be approached with caution due to variations in docking software, scoring functions, and protein preparation protocols. However, the consistent interaction of the pyrimidine core with key active site residues underscores its value as a privileged scaffold.

General Experimental Protocol for In Silico Molecular Docking

The following protocol outlines a typical workflow for performing molecular docking studies, as synthesized from various research articles on pyrimidine derivatives. This methodology provides a reproducible framework for evaluating the binding of this compound against a protein target of interest.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added, and appropriate atomic charges are assigned using molecular modeling software (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

  • The binding site is defined by creating a grid box that encompasses the active site residues.

2. Ligand Preparation:

  • The 3D structure of the ligand (e.g., this compound) is generated.

  • Partial charges are assigned, and rotatable bonds are defined.

  • The energy of the ligand structure is minimized to obtain a stable conformation.

3. Docking Simulation:

  • A docking program such as AutoDock Vina or Glide is utilized.

  • The prepared ligand is docked into the defined binding site of the target protein.

  • The docking algorithm explores numerous conformations and orientations of the ligand within the binding site, ranking them based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

  • The docking results are analyzed to identify the most favorable binding poses.

  • The binding energy or docking score provides a quantitative estimate of the binding affinity.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Visualizing the In Silico Workflow and Biological Context

To further clarify the process and potential biological implications, the following diagrams illustrate a standard in silico docking workflow and a simplified signaling pathway where pyrimidine derivatives have shown inhibitory activity.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Execution Stage cluster_analysis Analysis Stage Target_Selection Target Protein Identification (e.g., from PDB) Protein_Preparation Protein Preparation (Cleaning & Protonation) Target_Selection->Protein_Preparation Ligand_Preparation Ligand Preparation (3D Structure Generation & Optimization) Molecular_Docking Molecular Docking Simulation (e.g., AutoDock Vina, Glide) Ligand_Preparation->Molecular_Docking Grid_Generation Binding Site Definition (Grid Box Generation) Protein_Preparation->Grid_Generation Grid_Generation->Molecular_Docking Pose_Analysis Binding Pose & Score Analysis Molecular_Docking->Pose_Analysis Interaction_Analysis Visualization of Interactions (Hydrogen Bonds, Hydrophobic etc.) Pose_Analysis->Interaction_Analysis Lead_Identification Lead Compound Identification Interaction_Analysis->Lead_Identification

Caption: A generalized workflow for in silico molecular docking studies.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor CDK Cyclin-Dependent Kinase (CDK) Receptor->CDK Activates Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Phosphorylates & Promotes Proliferation Cell Proliferation Cell_Cycle->Proliferation Pyrimidine_Derivative Pyrimidine Derivative (e.g., this compound) Pyrimidine_Derivative->CDK Inhibits

Caption: Simplified kinase signaling pathway and the inhibitory role of pyrimidine derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Phenylpyrimidin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical reagents like 4-Phenylpyrimidin-2-ol is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator should be used.

Storage and Handling:

  • Store this compound in a tightly closed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Keep away from incompatible materials such as strong oxidizing agents.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Appearance Solid
Flash Point 240 °C
pKa (Predicted) 8.50 ± 0.10
Aquatic Toxicity Harmful to aquatic life.[1]
LD50 (Oral) No data available
LD50 (Dermal) No data available

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a designated, chemically compatible, and clearly labeled hazardous waste container. The original product container can be used if it is in good condition.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The approximate quantity of the waste should also be indicated.

  • Incompatible Wastes: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent potentially hazardous reactions.

Step 2: Waste Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ventilation: The storage area must be cool, dry, and well-ventilated.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to mitigate any potential leaks or spills.

Step 3: Professional Disposal

  • Contact EHS: Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed as required by your institution and local regulations.

Step 4: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

  • Cleaning: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe collect_waste Collect Waste in Designated, Labeled Container ppe->collect_waste segregate_waste Segregate from Incompatible Wastes collect_waste->segregate_waste store_waste Store in Secure Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or chemical degradation of this compound as a primary means of disposal. The recommended and safest method of disposal is through a licensed hazardous waste contractor who will likely use high-temperature incineration.

Incineration: This is a common and effective method for the disposal of many organic chemical wastes, including nitrogen-containing heterocyclic compounds. High-temperature incineration ensures the complete destruction of the compound into less harmful components. This process should only be carried out in a licensed and permitted industrial incineration facility.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the research environment.

References

Essential Safety and Operational Guide for Handling 4-Phenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Phenylpyrimidin-2-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn over safety glasses if there is a splash hazard.[1]Protects against splashes, dust, and vapors that can cause eye irritation or injury.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).[2] Regularly inspect gloves for any signs of degradation or puncture before and during use.Prevents skin contact with the chemical, which could lead to irritation or absorption.
Body Protection A properly fastened laboratory coat.[3] For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or coveralls.Protects the skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling in a well-ventilated area or a fume hood.[1][2] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[4]Prevents inhalation of the compound, which can cause respiratory irritation.
Foot Protection Closed-toe shoes.[4]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to prevent accidental exposure and contamination. The following workflow outlines the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and handle the solid compound carefully to avoid dust formation C->D E Use non-sparking tools D->E F Keep the container tightly closed when not in use E->F G Decontaminate work surfaces F->G H Properly dispose of waste G->H I Remove PPE and wash hands thoroughly H->I

Workflow for Handling this compound

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures to mitigate the hazard.

SituationAction
Small Spill 1. Evacuate personnel from the immediate area. 2. Ensure adequate ventilation. 3. Wearing appropriate PPE, collect the spilled material using spark-proof tools.[2] 4. Place the collected material into a suitable, closed container for disposal.[2]
Large Spill 1. Evacuate the laboratory and alert others. 2. Prevent further leakage if it is safe to do so.[2] 3. Keep people away from and upwind of the spill.[2] 4. Contact your institution's Environmental Health and Safety (EHS) department for assistance.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[2] Wear self-contained breathing apparatus if necessary.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Expired Chemical 1. Collect in a designated, properly labeled, and sealed hazardous waste container.[3] 2. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[3] 3. Store the waste container in a designated hazardous waste accumulation area.[3]
Contaminated Labware (e.g., gloves, wipes, pipette tips) 1. Collect all contaminated disposable items in a designated hazardous waste container. 2. The container should be clearly labeled as hazardous waste.[5]
Empty Containers 1. Rinse the container three times with a suitable solvent. 2. Collect the rinsate as hazardous waste. 3. The cleaned container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

Important Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for the pickup of hazardous waste.[3] Do not discharge the chemical into drains or the environment.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.